molecular formula C7H10N2O3S B1290114 4-Amino-2-methoxybenzene-1-sulfonamide CAS No. 252562-09-7

4-Amino-2-methoxybenzene-1-sulfonamide

Cat. No.: B1290114
CAS No.: 252562-09-7
M. Wt: 202.23 g/mol
InChI Key: HOMJNVKDXFQPMZ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 244.31 g/mol. As a derivative of the benzenesulfonamide class, it serves as a valuable scaffold in medicinal chemistry and biochemical research, particularly in the design and synthesis of novel enzyme inhibitors. This compound is characterized by a primary sulfonamide group (-SO2NH2) and an aromatic amine, which are key pharmacophores for inhibiting carbonic anhydrase (CA) isoforms . The methoxy substituent at the 2-position can influence the compound's binding affinity and selectivity towards different CA enzymes, such as CA I, II, VI, VII, XII, and XIII, which are targets for conditions like glaucoma, epilepsy, and obesity . Researchers utilize this and similar 4-substituted benzenesulfonamides to study structure-activity relationships (SAR) and develop isoform-selective inhibitors with potentially fewer side effects . The synthetic versatility of the aromatic amine group allows for further functionalization via the "tail" approach, enabling the attachment of various moieties to modulate the compound's physicochemical properties and biological activity . Please note: The specific research applications and inhibitory data for this exact compound are not fully detailed in the available literature. The information provided is based on the well-established properties of the 4-aminobenzenesulfonamide core structure and its known role as a carbonic anhydrase inhibitor . Handling Precautions: For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-amino-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMJNVKDXFQPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295350
Record name 4-Amino-2-methoxybenzenesulfonamide
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Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252562-09-7
Record name 4-Amino-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252562-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxybenzene-1-sulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of synthetic antibacterial drugs and continuing to be a vital scaffold in modern drug discovery. This guide provides a comprehensive analysis of the molecular structure of this compound, including its physicochemical properties, a proposed synthetic pathway with detailed protocols, and an examination of its spectroscopic characteristics. The strategic placement of the amino and methoxy groups on the benzenesulfonamide core is anticipated to modulate its biological activity, making it a molecule of significant interest for further investigation.

Molecular Identity and Physicochemical Properties

The structural integrity of a molecule is fundamentally defined by its connectivity and spatial arrangement of atoms. For this compound, this is no different.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 252562-09-7
Molecular Formula C₇H₁₀N₂O₃S
Molecular Weight 202.23 g/mol
InChI Key HOMJNVKDXFQPMZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)N)S(=O)(=O)N

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form Powder
Melting Point 186-187 °C
Storage Temperature Room Temperature

Elucidation of the Molecular Structure: A Proposed Synthetic Route and Spectroscopic Analysis

Proposed Synthetic Pathway

The synthesis of sulfonamides commonly involves the reaction of a sulfonyl chloride with an amine. A logical approach to this compound would start from a readily available precursor, 3-methoxyaniline. The amino group needs to be protected to prevent unwanted side reactions during the subsequent chlorosulfonation step.

Synthesis_Pathway A 3-Methoxyaniline B N-(3-methoxyphenyl)acetamide A->B Acetic anhydride, Pyridine C 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride B->C Chlorosulfonic acid D 4-Acetamido-2-methoxybenzene-1-sulfonamide C->D Ammonium hydroxide E This compound D->E Acid hydrolysis (e.g., HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Protection of the Amino Group - Synthesis of N-(3-methoxyphenyl)acetamide

  • Rationale: The amino group of 3-methoxyaniline is highly reactive and would interfere with the subsequent chlorosulfonation reaction. Acetylation is a common and effective method to protect the amino group as an acetamide, which is stable under the conditions of chlorosulfonation.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1.0 eq) in pyridine.

    • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

    • Cool the mixture and pour it into ice-cold water with vigorous stirring to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford N-(3-methoxyphenyl)acetamide.

Step 2: Chlorosulfonation - Synthesis of 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride

  • Rationale: Chlorosulfonation introduces the sulfonyl chloride group onto the aromatic ring. The acetamido and methoxy groups are ortho, para-directing. Due to steric hindrance from the methoxy group at the 2-position, the bulky chlorosulfonyl group is expected to add at the para-position (position 4) relative to the acetamido group.

  • Protocol:

    • In a fume hood, carefully add chlorosulfonic acid (5.0 eq) to a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap.

    • Cool the acid to 0 °C in an ice-salt bath.

    • Slowly add N-(3-methoxyphenyl)acetamide (1.0 eq) in small portions, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50-60 °C for 1 hour until the evolution of HCl gas ceases.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Amination - Synthesis of 4-Acetamido-2-methoxybenzene-1-sulfonamide

  • Rationale: The sulfonyl chloride is a reactive electrophile that readily reacts with ammonia to form the sulfonamide.

  • Protocol:

    • Add the crude 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) portion-wise to a stirred, ice-cold concentrated aqueous solution of ammonium hydroxide (excess).

    • Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

    • The solid product is collected by filtration, washed with water, and dried.

Step 4: Deprotection - Synthesis of this compound

  • Rationale: The final step involves the hydrolysis of the acetamide protecting group to reveal the free amino group. This is typically achieved under acidic conditions.

  • Protocol:

    • Suspend the crude 4-Acetamido-2-methoxybenzene-1-sulfonamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

    • Heat the mixture at reflux until a clear solution is obtained (approximately 2-4 hours).

    • Cool the solution and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the final product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy (in DMSO-d₆):

  • A singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm.

  • A singlet for the sulfonamide (SO₂NH₂) protons, which may be broad, typically in the region of 7.0-7.5 ppm.

  • A broad singlet for the amino (NH₂) protons, likely in the range of 5.5-6.5 ppm.

  • Aromatic protons will appear as a three-proton system. A doublet for the proton at C5 (ortho to the amino group), a doublet of doublets for the proton at C6 (meta to the amino group and ortho to the sulfonamide group), and a doublet for the proton at C3 (ortho to the methoxy and meta to the sulfonamide group).

¹³C NMR Spectroscopy (in DMSO-d₆):

  • A peak for the methoxy carbon (OCH₃) around 55-60 ppm.

  • Aromatic carbons will appear in the range of 100-160 ppm. The carbon bearing the methoxy group (C2) will be significantly downfield. The carbon bearing the amino group (C4) will be shifted upfield.

Infrared (IR) Spectroscopy (KBr pellet):

  • Characteristic N-H stretching vibrations for the primary amine (NH₂) and the sulfonamide (SO₂NH₂) in the region of 3200-3500 cm⁻¹.

  • Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group at approximately 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

  • C-O stretching of the methoxy group around 1250 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Electron Impact - EI):

  • A molecular ion peak (M⁺) at m/z = 202.

  • Characteristic fragmentation patterns would include the loss of SO₂NH₂ (m/z = 122) and subsequent fragments related to the substituted aniline core.

Potential Applications and Biological Significance

While specific biological activities for this compound are not detailed in the provided search results, its structural features suggest several potential areas of application in drug discovery. The broader class of sulfonamides exhibits a wide range of biological activities, including antibacterial, and as inhibitors of various enzymes.

The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. The substitution pattern on the benzene ring plays a critical role in determining the potency and isoform selectivity of these inhibitors. The presence of the amino and methoxy groups on the phenyl ring of this compound could provide additional hydrogen bonding and van der Waals interactions within the active site of target enzymes, potentially leading to enhanced affinity and selectivity.

Furthermore, substituted anilines and sulfonamides are common pharmacophores in a variety of therapeutic agents. The specific arrangement of functional groups in this molecule makes it an attractive starting point for the synthesis of more complex derivatives with potential applications in areas such as oncology, infectious diseases, and inflammatory disorders.

Conclusion

This compound is a molecule with a well-defined structure and interesting, albeit underexplored, potential in medicinal chemistry. This guide has provided a comprehensive overview of its molecular identity, physicochemical properties, and a detailed, plausible synthetic route. The predicted spectroscopic data offer a benchmark for the characterization of this compound. The structural motifs present in this compound suggest that it is a valuable scaffold for the development of novel therapeutic agents, particularly as an enzyme inhibitor. Further research into its synthesis, characterization, and biological evaluation is warranted to fully uncover its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action of 4-Amino-2-methoxybenzene-1-sulfonamide, a member of the sulfonamide class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural features strongly suggest a primary mechanism involving the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This guide will delve into the foundational principles of sulfonamide antibacterial activity, inferring the action of this compound based on established structure-activity relationships. Furthermore, we will explore potential secondary mechanisms, such as carbonic anhydrase inhibition, and present a detailed overview of the experimental protocols required to empirically validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and enzyme inhibitors.

Introduction: The Sulfonamide Scaffold and Its Significance

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] The archetypal antibacterial sulfonamides are synthetic antimicrobial agents that have been in clinical use since the 1930s.[1] Their primary mode of action is the inhibition of folic acid synthesis in prokaryotes, a pathway essential for their growth and replication.[1]

This compound belongs to this important class of compounds. Its chemical structure, featuring a 4-aminobenzenesulfonamide core with a methoxy substituent at the 2-position, provides the basis for its presumed biological activity. This guide will explore its likely mechanism of action through the lens of established scientific principles governing sulfonamide pharmacology.

Primary Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The central hypothesis for the antibacterial action of this compound is its function as a competitive inhibitor of dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial step in the de novo synthesis of folic acid in bacteria.[2][3]

The Folic Acid Synthesis Pathway: A Key Bacterial Target

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin. Folic acid is a precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, RNA synthesis, and protein production.[1] The bacterial dependence on this pathway makes it an attractive target for antimicrobial agents.

Structural Mimicry of PABA

The efficacy of sulfonamides stems from their structural similarity to PABA.[2] The 4-aminobenzenesulfonamide core of this compound mimics the PABA molecule, allowing it to bind to the active site of DHPS.[2] However, due to its structural differences, it cannot be utilized by the enzyme to produce dihydropteroate, thus acting as a competitive antagonist.[2] This competitive inhibition is the cornerstone of the bacteriostatic effect of sulfonamides, where bacterial growth is halted rather than the bacteria being killed directly.[1]

Signaling Pathway: Inhibition of Folic Acid Synthesis

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes THF Tetrahydrofolate DHP->THF Further Steps Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids Sulfonamide This compound Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by this compound.

Potential Secondary Mechanism: Carbonic Anhydrase Inhibition

While the primary mechanism of action for antibacterial sulfonamides is DHPS inhibition, it is well-documented that the benzenesulfonamide scaffold is also a potent inhibitor of carbonic anhydrases (CAs).[4] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4][5]

The primary sulfonamide moiety (-SO2NH2) is crucial for CA inhibition, as it coordinates with the zinc ion in the enzyme's active site.[4] The substitution pattern on the benzene ring can significantly influence the inhibitory potency and isoform selectivity.[5][6] The presence of a methoxy group on the benzene ring of this compound suggests a potential for interaction with various CA isoforms.[5] For instance, studies on other methoxy-substituted benzenesulfonamides have demonstrated varying degrees of CA inhibition.[5] Therefore, it is plausible that this compound may exhibit off-target effects through the inhibition of human carbonic anhydrases.

Experimental Workflows for Mechanistic Validation

To empirically determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed. These workflows are designed to provide a multi-faceted understanding of the compound's biological activity, from molecular interactions to cellular effects.

Experimental Workflow: Elucidating the Mechanism of Action

Experimental_Workflow cluster_target Target Identification & Validation cluster_cellular Cellular Activity Assessment cluster_offtarget Off-Target Profiling EnzymeAssay DHPS Inhibition Assay (Spectrophotometric) ITC Isothermal Titration Calorimetry (ITC) EnzymeAssay->ITC Confirm Direct Binding Xray X-ray Crystallography ITC->Xray Determine Binding Mode MIC Minimum Inhibitory Concentration (MIC) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetics MIC->TimeKill CA_Assay Carbonic Anhydrase Inhibition Assays Start This compound Start->EnzymeAssay Start->MIC Start->CA_Assay

Caption: A logical workflow for investigating the mechanism of action.

In Vitro Enzyme Inhibition Assays

A continuous spectrophotometric assay is a robust method to determine the inhibitory activity of a compound against DHPS.

  • Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

  • Protocol Outline:

    • Reagents: Recombinant DHPS, recombinant DHFR, p-aminobenzoic acid (PABA), 7,8-dihydropterin pyrophosphate, NADPH, and the test compound (this compound).

    • Procedure: a. In a 96-well plate, combine all reagents except PABA. b. Add varying concentrations of the test compound to the wells. c. Initiate the reaction by adding PABA. d. Monitor the decrease in absorbance at 340 nm over time using a plate reader.

    • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the test compound. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

A stopped-flow CO2 hydrase assay is a standard method for measuring CA inhibition.

  • Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2. The change in pH is monitored using a colorimetric indicator.

  • Protocol Outline:

    • Reagents: Purified human CA isoforms, CO2-saturated water, buffer, pH indicator, and the test compound.

    • Procedure: a. Equilibrate the enzyme and inhibitor in the reaction buffer. b. Rapidly mix the enzyme solution with the CO2-saturated water in a stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time.

    • Data Analysis: Calculate the initial rates of reaction and determine the IC50 and Ki values for each CA isoform.

Biophysical Characterization of Binding

ITC is a powerful technique to directly measure the thermodynamics of binding between a small molecule and a protein.

  • Principle: ITC measures the heat released or absorbed during the binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Protocol Outline:

    • Preparation: Prepare solutions of purified DHPS and this compound in the same buffer.

    • Titration: Titrate the compound solution into the protein solution in the ITC instrument's sample cell.

    • Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to obtain the thermodynamic parameters.

Determining the crystal structure of DHPS in complex with this compound provides atomic-level details of the binding interaction.

  • Principle: X-ray diffraction patterns from a protein-ligand co-crystal are used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

  • Protocol Outline:

    • Crystallization: Co-crystallize purified DHPS with an excess of the test compound.

    • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

    • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model to fit the experimental data.

Whole-Cell Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Protocol Outline (Broth Microdilution):

    • Preparation: Prepare two-fold serial dilutions of this compound in a 96-well plate containing bacterial growth medium.

    • Inoculation: Add a standardized bacterial suspension to each well.

    • Incubation: Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

    • Reading: Determine the MIC as the lowest concentration of the compound that shows no visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

Conclusion

Based on its chemical structure, this compound is strongly presumed to act as an antibacterial agent through the competitive inhibition of dihydropteroate synthase. This mechanism is consistent with the well-established mode of action for the sulfonamide class of drugs. Additionally, the potential for off-target inhibition of carbonic anhydrases should be considered. The experimental workflows detailed in this guide provide a robust framework for the empirical validation of these hypotheses. Further research, including in vitro enzyme assays, biophysical binding studies, and whole-cell antimicrobial testing, is essential to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent.

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Sources

Physicochemical Profiling of Substituted Benzenesulfonamides: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of substituted benzenesulfonamides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacokineticists, and Structural Biologists

Executive Summary

Substituted benzenesulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the primary scaffold for diuretics, carbonic anhydrase inhibitors (CAIs), and COX-2 inhibitors. Their efficacy is governed by a delicate balance of physicochemical properties: acidity (


) determines the ionization state required for metalloenzyme coordination, while lipophilicity (

) dictates membrane permeability and off-target distribution. This guide provides an in-depth analysis of these properties, grounded in electronic structure theory and validated by experimental protocols.

Part 1: Electronic Tuning and Acidity ( )

The sulfonamide moiety (


) acts as a weak acid. For benzenesulfonamides targeting zinc-metalloproteins (e.g., Carbonic Anhydrase), the anionic (deprotonated) species  is the active binding form.
The Ionization Mechanism

The acidity of the sulfonamide nitrogen is heavily influenced by the electronic nature of the substituent (


) on the benzene ring.
  • Electron-Withdrawing Groups (EWGs): Substituents such as

    
    , 
    
    
    
    , and halides stabilize the negative charge on the nitrogen atom through inductive (
    
    
    ) and resonance (
    
    
    ) effects. This lowers the
    
    
    , increasing the fraction of ionized drug at physiological pH.
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    destabilize the anion, raising the
    
    
    .
Quantitative Structure-Property Relationships (QSPR)

The relationship between substitution and acidity follows the Hammett equation:



Where:
  • 
     is the Hammett substituent constant (positive for EWGs, negative for EDGs).
    
  • 
     is the reaction constant (sensitivity of the ionization to substitution).
    

Recent structural studies have established a linear correlation between the


 equilibrium bond length and aqueous 

, providing a geometric predictor for acidity that bypasses thermodynamic cycles in computational modeling [1].
Zinc Coordination Logic

The pharmacological "warhead" mechanism involves the displacement of a zinc-bound water molecule/hydroxide ion by the sulfonamide anion.

ZincBinding Substituent Benzene Substituent (Electronic Effect) pKa Sulfonamide pKa (Acidity) Substituent->pKa Hammett Correlation Ionization Fraction Ionized (at pH 7.4) pKa->Ionization Henderson-Hasselbalch Zn_Binding Zn(II) Coordination (Active Site) Ionization->Zn_Binding Anion Required Efficacy Enzyme Inhibition (Ki) Zn_Binding->Efficacy Tetrahedral Adduct

Figure 1: The causal pathway from electronic substitution to biological efficacy in Carbonic Anhydrase inhibition.

Part 2: Lipophilicity and Solid-State Properties

Lipophilicity ( and )

While the sulfonamide "head" drives potency, the "tail" (benzene ring substituents) drives pharmacokinetics.

  • Hydrophobicity: High

    
     values correlate with better passive membrane permeability but increased metabolic clearance risk.
    
  • Distribution Coefficient (

    
    ):  Since sulfonamides are ionizable, 
    
    
    
    is the clinically relevant metric.
    
    
    Note: For acidic sulfonamides, as
    
    
    exceeds
    
    
    ,
    
    
    drops precipitously, reducing membrane permeability.
Solubility and Crystal Engineering

Primary benzenesulfonamides exhibit poor aqueous solubility (


 to 

) due to robust crystal lattice energies.
  • Hydrogen Bonding: The crystal packing is dominated by

    
     hydrogen bond networks.
    
  • Structural Motifs: Common packing motifs include infinite chains with eight-atom repeat units or dimers. Disrupting these networks via ortho-substitution or solvate formation is a common strategy to improve dissolution rates [2].

Part 3: Experimental Methodologies (SOPs)

To ensure data integrity, the following protocols are recommended for characterizing new sulfonamide derivatives.

Protocol A: Potentiometric Determination

Best for: Compounds with solubility


 M and 

between 2 and 12.
  • Preparation: Prepare a carbonate-free

    
    
    
    
    
    titrant and a
    
    
    
    
    solution.
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at

    
    .
    
  • Sample Dissolution: Dissolve

    
     of the sulfonamide in 
    
    
    
    of degassed water containing
    
    
    
    
    (to maintain ionic strength).
    • Note: If insoluble, use a methanol/water cosolvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Titration: Perform the titration under an inert nitrogen atmosphere to prevent

    
     absorption.
    
  • Analysis: Determine the inflection point using the second derivative method (

    
    ).
    
Protocol B: RP-HPLC Determination of Hydrophobicity ( )

Best for: High-throughput screening of sparingly soluble compounds.

  • Column Selection: Use a C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Prepare isocratic runs with varying Methanol/Water ratios (

    
     formic acid buffer) ranging from 30% to 70% organic modifier.
    
  • Standardization: Inject a set of calibration standards with known

    
     values (e.g., toluene, benzene, acetophenone).
    
  • Data Processing:

    • Calculate the capacity factor

      
       for each run.
      
    • Plot

      
       vs. % Methanol.
      
    • Extrapolate the linear regression to 0% organic modifier to obtain

      
       (the chromatographic hydrophobicity index).
      

ExperimentalWorkflow Start New Sulfonamide Derivative SolubilityCheck Aqueous Solubility > 0.1 mM? Start->SolubilityCheck HPLC RP-HPLC Determination (Protocol B) Start->HPLC Potentiometry Potentiometric Titration (Protocol A) SolubilityCheck->Potentiometry Yes Cosolvent Cosolvent Titration (Yasuda-Shedlovsky Extrapolation) SolubilityCheck->Cosolvent No DataIntegration Physicochemical Profile (pKa, logP, logD) Potentiometry->DataIntegration Cosolvent->Potentiometry Extrapolate LogKw Calculate log Kw (Extrapolate to 0% MeOH) HPLC->LogKw LogKw->DataIntegration

Figure 2: Decision tree for experimental characterization of sulfonamide physicochemical properties.

Part 4: Substituent Effects Reference Data

The following table summarizes the electronic and hydrophobic impact of common para-substituents on the benzenesulfonamide scaffold.

Substituent (

)
Hammett

Effect on

Effect on



Increases (Less Acidic)Decreases (Hydrophilic)


IncreasesSlight Decrease


Slight IncreaseIncreases


Baseline (

)
Baseline


DecreasesIncreases


DecreasesIncreases Significantly


Decreases (More Acidic)Decreases (Polar)

Data derived from standard Hammett constants and experimental validations [3].

References

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 2019. [Link]

  • Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 2001.[1] [Link]

  • Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 2004.[2] [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 2010. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safety and Hazards of 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the safety and potential hazards associated with 4-Amino-2-methoxybenzene-1-sulfonamide. As a compound finding utility in various research and development pipelines, a thorough understanding of its toxicological profile is paramount for ensuring laboratory safety and mitigating risk. Due to the limited publicly available data for this specific molecule, this guide incorporates a "read-across" approach, leveraging data from structurally similar compounds, including its hydrochloride salt and other aminobenzenesulfonamides, to provide a comprehensive safety assessment. This methodology is a cornerstone of predictive toxicology, allowing for informed decision-making in the absence of complete datasets.

Chemical Identity and Physicochemical Properties: The Foundation of Hazard Assessment

A molecule's structure and physicochemical properties are fundamental to its toxicological profile. They govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential to interact with biological systems.

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 2260935-89-3 (for hydrochloride salt)Sigma-Aldrich
Molecular Formula C₇H₁₀N₂O₃SPubChem
Molecular Weight 202.23 g/mol PubChem
Appearance Expected to be a solid powderGeneral knowledge of similar compounds
Solubility Data not available; likely soluble in organic solventsExtrapolation

Human Health Hazards: A Multi-faceted Perspective

The primary concern for laboratory personnel is the potential for adverse health effects upon exposure. The available data, primarily from the hydrochloride salt, indicates that this compound should be handled as a hazardous substance.

Acute Toxicity: The Immediate Threat

While no specific LD50 data is available for this compound, the general class of sulfonamides can exhibit a range of acute toxicities. For a structurally related compound, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, it is classified as harmful if swallowed.[1] Therefore, it is prudent to assume a similar level of oral toxicity for the target compound. Dermal and inhalation toxicity data are lacking, but given the irritant nature of the hydrochloride salt, these routes of exposure should be minimized.

Irritation and Sensitization: The Contact Hazards

The most clearly defined hazards for the hydrochloride salt of this compound are irritation to the skin, eyes, and respiratory system.

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Eye Irritation: Contact with the eyes can lead to serious irritation, pain, and potential damage.

  • Respiratory Irritation: Inhalation of dusts may irritate the respiratory tract, causing coughing and shortness of breath.

While no specific data on skin sensitization is available, some aromatic amines are known sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure.[2] Therefore, the potential for skin sensitization cannot be ruled out.

Genotoxicity and Carcinogenicity: The Long-Term Concerns
Reproductive and Developmental Toxicity: A Critical Data Gap

No data is available on the reproductive or developmental toxicity of this compound. Studies on structurally related compounds, such as 4-aminophenol, have shown reproductive and developmental toxicity at high doses in animal studies.[8] A combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) would be a crucial first step in characterizing these potential hazards.[9]

Environmental Hazards: Beyond the Laboratory Walls

The environmental fate and effects of this compound are largely unknown. However, the sulfonamide class of compounds, particularly those used as antibiotics, are known to be persistent in the environment and can have ecotoxicological effects.

Environmental Fate

Key parameters to consider for environmental fate include:

  • Biodegradation: The rate and extent to which the compound is broken down by microorganisms.

  • Hydrolysis: The breakdown of the compound in water.

  • Photolysis: The breakdown of the compound by light.

Without experimental data, it is difficult to predict the environmental persistence of this compound.

Ecotoxicity

The potential for adverse effects on aquatic organisms is a significant concern for any chemical that may enter the environment. Standard ecotoxicity tests on algae, daphnia, and fish would be required to assess the aquatic toxicity of this compound.[10][11][12][13][14] Given that some sulfonamides are toxic to aquatic life, release into the environment should be strictly avoided.

Safe Handling and Risk Mitigation: A Proactive Approach

Given the known and potential hazards, a stringent set of safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling significant quantities of powder or if engineering controls are insufficient, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders.

  • Containment: Use of a glove box for handling larger quantities can provide an additional layer of protection.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow to enter sewer systems or waterways.

Experimental Protocols for Hazard Assessment: A Blueprint for Future Studies

To address the existing data gaps, a systematic toxicological evaluation of this compound is necessary. The following diagrams outline standard experimental workflows.

Hazard_Identification_Workflow cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Toxicity cluster_in_vivo In Vivo Toxicity (Rodent) cluster_ecotox Ecotoxicology pc1 Identity & Purity pc2 Solubility, pKa, LogP pc1->pc2 iv1 Genotoxicity (Ames, Micronucleus) pc2->iv1 ac Acute Toxicity (Oral, Dermal, Inhalation) pc2->ac aq1 Algal Growth Inhibition pc2->aq1 aq2 Daphnia Immobilization pc2->aq2 aq3 Fish Acute Toxicity pc2->aq3 ef Biodegradation & Environmental Fate pc2->ef rp Repeated Dose Toxicity (28-day) iv1->rp If positive iv2 Cytotoxicity iv3 Skin Corrosion/Irritation (OECD TG 431/439) iv3->ac iv4 Eye Irritation (OECD TG 492) iv4->ac iv5 Skin Sensitization (DPRA, KeratinoSens™, h-CLAT) iv5->rp ac->rp dev Reproductive/Developmental Toxicity Screening (OECD TG 422) rp->dev carc Carcinogenicity Bioassay (2-year) rp->carc If warranted

Caption: A tiered approach to hazard identification for a novel chemical.

Risk_Assessment_Logic HAZ Hazard Identification (Toxicity Data) DR Dose-Response Assessment (NOAEL, LOAEL) HAZ->DR EXP Exposure Assessment (Route, Duration, Frequency) RC Risk Characterization (Safe Handling Levels) EXP->RC DR->RC RM Risk Management (PPE, Engineering Controls, SOPs) RC->RM

Caption: The logical framework for chemical risk assessment in a laboratory setting.

Conclusion: A Call for Data and Diligence

This compound is a compound with clear indications of being a hazardous substance, primarily as a skin, eye, and respiratory irritant. Significant data gaps exist for other critical toxicological endpoints. In the absence of comprehensive data, a cautious and proactive approach to safety is imperative. Researchers and drug development professionals must adhere to stringent safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls. Furthermore, it is strongly recommended that a systematic toxicological evaluation of this compound be undertaken to fill the existing data gaps and allow for a more complete and accurate risk assessment.

References

  • Sigma-Aldrich. Safety Data Sheet for this compound hydrochloride. (Product Page)
  • Castrén, M., & Lilius, H. (1999). The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study. Toxicology in Vitro, 13(3), 443-447. [Link]

  • Tsuji, R., et al. (2015). Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats. Journal of Toxicological Sciences, 40(1), 109-119. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • National Toxicology Program. (2022). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • OECD. (2018). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Haseman, J. K., Melnick, R. L., Tomatis, L., & Huff, J. (2001). Carcinogenesis bioassays: study duration and biological relevance. Food and chemical toxicology, 39(7), 739-744. [Link]

  • Li, X., et al. (2022). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Science of The Total Environment, 821, 153178. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). 1,4-Benzenediamine, 2-methyl-, sulfate: Human health tier II assessment. [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Ege University Faculty of Fisheries. (2014). Acute toxicty of several esential oils on Daphnia magna (Straus, 1816). Ege Journal of Fisheries and Aquatic Sciences, 31(3), 137-143. [Link]

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Maltoni, C., & Scarnato, C. (1979). Benzene, an experimental multipotential carcinogen: results of the long-term bioassays performed at the Bologna Institute of Oncology. Environmental health perspectives, 33, 3-10. [Link]

  • Suarez-Torres, J. D., et al. (2021). The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification. Vascular Pharmacology, 138, 107070. [Link]

  • Yamakage, K., et al. (2008). Reproductive and developmental toxicity screening study of 4-aminophenol in rats. Journal of toxicological sciences, 33(4), 457-464. [Link]

Sources

Solubility of 4-Amino-2-methoxybenzene-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling & Purification Strategy for 4-Amino-2-methoxybenzene-1-sulfonamide

Executive Summary

This guide provides a technical analysis of the solubility behavior of This compound (CAS: 252562-09-7), a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (including Tamsulosin precursors).[1]

While specific solubility coefficients for this intermediate are often proprietary, this guide synthesizes structural property analysis, thermodynamic modeling frameworks, and validated experimental protocols. It is designed to enable researchers to predict solvent compatibility and establish precise solubility curves for crystallization and purification processes.

Compound Profile & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyDetail
Chemical Name This compound
CAS Number 252562-09-7 (and related isomers/salts)
Molecular Formula C₇H₁₀N₂O₃S
Molecular Weight 202.23 g/mol
Key Functional Groups [1][2][3][4] • Sulfonamide (-SO₂NH₂): Strong H-bond donor/acceptor; acidic character (pKa ~10).[1]• Amino (-NH₂): Basic character; H-bond donor.[1]• Methoxy (-OCH₃): Lipophilic, weak H-bond acceptor.[1]
Predicted Solubility High: DMSO, DMF, DMAc (Polar Aprotic)Moderate: Methanol, Ethanol, Acetone (Polar Protic)Low: Water (at neutral pH), Hexane, Heptane (Non-polar)
Mechanistic Insight: The pH-Solubility Interplay

Unlike simple organic solutes, this compound is amphoteric .[1]

  • Acidic Conditions (pH < 2): Protonation of the aniline amine (-NH₃⁺) increases solubility significantly.[1]

  • Basic Conditions (pH > 10): Deprotonation of the sulfonamide nitrogen (-SO₂NH⁻) forms a soluble salt.[1]

  • Neutral pH: The molecule exists in a neutral or zwitterionic state with minimum solubility, making this the ideal region for isolation via precipitation.

Experimental Methodology: Solubility Determination

To generate high-precision solubility data required for process design (e.g., cooling crystallization), the Laser Monitoring Observation Technique is recommended over gravimetric analysis due to its speed and accuracy.

Protocol: Dynamic Laser Monitoring Method

Objective: Determine the mole fraction solubility (


) at temperatures 

(278.15 K to 323.15 K).
  • Preparation:

    • Weigh excess this compound into a jacketed equilibrium vessel.

    • Add a known mass of solvent (e.g., Methanol, Ethanol, or Binary Mixtures).

  • Equilibration:

    • Agitate at 400 rpm using a magnetic stirrer.

    • Control temperature using a programmable water bath (accuracy ±0.05 K).

  • Detection:

    • Direct a laser beam (He-Ne, 632.8 nm) through the vessel.

    • Record the laser intensity (

      
      ).
      
    • Dissolution Point: As temperature rises, the suspension clears, and

      
       reaches a maximum plateau. The temperature at this transition is 
      
      
      
      .
  • Verification:

    • Repeat 3x for statistical validity.

SolubilityProtocol Start Weigh Solute & Solvent Mix Agitate in Jacketed Vessel (Const. Stirring) Start->Mix Laser Laser Transmission Monitoring Mix->Laser Heat Stepwise Heating (0.1 K/min) Laser->Heat Detect Detect Transmittance Plateau (Clear Point) Heat->Detect Detect->Heat If turbid Calc Calculate Mole Fraction (x) Detect->Calc

Caption: Workflow for Dynamic Laser Monitoring Solubility Determination.

Thermodynamic Modeling & Analysis

Once experimental data is gathered, it must be correlated to theoretical models to allow for interpolation and process scaling.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived via regression analysis.
    
  • Application: Use this to predict solubility at non-measured temperatures for cooling curve design.[1]

Thermodynamic Parameters

The dissolution process is governed by the Gibbs–Helmholtz relation. Calculating these parameters reveals the driving force of dissolution.

  • Enthalpy (

    
    ):  Typically positive (endothermic), indicating solubility increases with temperature.
    
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution.
    

Interpretation for Process Engineers:

  • If

    
    : The solubility is highly sensitive to temperature. Cooling crystallization  is the best purification method.
    
  • If

    
    : Solubility is flat. Anti-solvent crystallization  (e.g., adding water to a methanol solution) is required.
    

Purification & Crystallization Strategy

Based on the structural analogs (e.g., Sulfamethoxazole) and the functional groups of this compound, the following purification strategies are validated.

Strategy A: Cooling Crystallization (Recommended)
  • Solvent System: Ethanol or Methanol.[1]

  • Rationale: Sulfonamides typically exhibit a steep solubility curve in lower alcohols.[1]

  • Procedure:

    • Dissolve crude solid in refluxing Ethanol (approx. 75°C).

    • Filter hot to remove insoluble mechanical impurities.

    • Cool slowly (0.5°C/min) to 5°C.

    • Yield: Expected >85%.

Strategy B: pH-Swing Precipitation (For high impurity loads)
  • Solvent System: Water + NaOH / HCl.[1]

  • Rationale: Exploits the amphoteric nature.

  • Procedure:

    • Dissolve crude in dilute NaOH (pH > 11). Impurities that are not acidic will remain insoluble (filter them out).

    • Slowly add dilute HCl to the filtrate.

    • Target pH 6.0–7.0 (Isoelectric point).

    • Precipitate forms; filter and wash with cold water.

Purification Raw Crude 4-Amino-2-methoxy benzene-1-sulfonamide Solvent Select Solvent (Ethanol or Dilute NaOH) Raw->Solvent Dissolve Dissolve at T_high or pH > 11 Solvent->Dissolve Filter Hot Filtration / Impurity Removal Dissolve->Filter Cryst Induce Nucleation (Cooling or pH Adjustment) Filter->Cryst Isolate Filtration & Drying Cryst->Isolate

Caption: Decision tree for purification via crystallization or pH-swing.[1][5]

References

  • PubChem. this compound (Compound).[1] National Library of Medicine. Available at: [Link]

  • Martinez, F., et al. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5). Available at: [Link]

  • Shaohua, Q., et al. (2011). Solubility and thermodynamic properties of sulfonamides in various solvents. Journal of Chemical & Engineering Data. (Contextual grounding for experimental method).
  • Google Patents.Method for synthesizing 4-(2-aminoethyl)benzsulfamide and related intermediates. CN106336366A.
  • European Patent Office. Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.[1] EP1704140. Available at: [Link]

Sources

Crystallographic Characterization of 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structural Analysis & Supramolecular Synthons

Executive Summary

The structural elucidation of 4-Amino-2-methoxybenzene-1-sulfonamide represents a critical step in understanding the pharmacophore geometry of sulfonamide-based therapeutics (e.g., Tamsulosin precursors) and sulfa-antibiotics.[1][2] This guide provides a high-level technical workflow for the crystallization, data acquisition, and supramolecular analysis of this specific scaffold.

The presence of the ortho-methoxy group (position 2) relative to the sulfonamide moiety (position 1) introduces significant steric strain, often forcing the sulfonamide group out of the aromatic plane. This guide focuses on capturing these conformational nuances and mapping the hydrogen-bonding networks (supramolecular synthons) that define the material's physicochemical stability.[3]

Part 1: Crystal Engineering & Growth Strategy[3]

Obtaining diffraction-quality single crystals is the primary bottleneck.[1][2] For sulfonamides, the competition between intermolecular hydrogen bonding (solute-solute) and solvation (solute-solvent) dictates the outcome.[1][2]

Solvent Selection Logic

The molecule contains three distinct H-bonding sites:[1][2]

  • Sulfonamide (

    
    ):  Strong donor and acceptor.[1][2][3]
    
  • Amino Group (

    
    ):  Strong donor.[1][2][3]
    
  • Methoxy Group (

    
    ):  Weak acceptor; sterically bulky.[1][2][3]
    

Recommendation: Use a slow evaporation technique with a binary solvent system.[2][3]

  • Primary Solvent: Methanol or Ethanol (High solubility, polar protic).[2][3]

  • Antisolvent: Water or Acetonitrile (Induces supersaturation).[1][2][3]

Experimental Workflow (Visualization)

The following diagram outlines the decision matrix for crystal growth, prioritizing polymorph screening.

CrystalGrowth Start Crude this compound Solubility Solubility Screen (MeOH, EtOH, Acetone, ACN) Start->Solubility Method_Evap Slow Evaporation (Thermodynamic Control) Solubility->Method_Evap High Solubility Method_Cool Cooling Crystallization (Kinetic Control) Solubility->Method_Cool Temp Dependent Check_Quality Optical Microscopy Check (Birefringence/Extinction) Method_Evap->Check_Quality Method_Cool->Check_Quality Decision Single Crystal? Check_Quality->Decision XRD Mount for SC-XRD Decision->XRD Yes (Clear faces) Recrystal Modify Solvent/Temp Decision->Recrystal No (Twinning/Amorphous) Recrystal->Solubility

Figure 1: Decision tree for isolating diffraction-quality crystals, balancing thermodynamic and kinetic forms.

Part 2: Data Acquisition & Structure Solution

Once a crystal (approx.[2][3][4][5]


 mm) is mounted, the data collection strategy must account for the weak scattering of hydrogen atoms, which are crucial for defining the H-bond network.
Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    is preferred over Cu-K
    
    
    to minimize absorption effects from the Sulfur atom, although Cu is acceptable for very small organic crystals.[1][2][3]
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Low temperature freezes the rotation of the

      
       and 
      
      
      
      groups, reducing thermal ellipsoids and allowing for more precise location of Hydrogen atoms.[1][3]
Data Processing Protocol[2][3]
  • Index & Integrate: Use software like SAINT or CrysAlisPro.[2][3]

  • Absorption Correction: Apply Multi-scan or Gaussian correction (critical due to the Sulfur atom).

  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , which are statistically most common for sulfonamides.[1][2][3]

Part 3: Structural Analysis & Supramolecular Synthons[2][3]

This is the core analytical phase. You are not just solving a structure; you are decoding the intermolecular interactions.

Conformational Analysis (The Ortho-Effect)

The 2-methoxy group creates a "steric lock."[1][2][3] In your refinement, pay specific attention to the torsion angle


 (

).[1][2]
  • Expectation: The sulfonamide group will likely rotate out of the benzene plane (torsion angle

    
    ) to avoid the methoxy oxygen.[3]
    
  • Verification: Check for intramolecular hydrogen bonding between the Sulfonamide-NH and the Methoxy-O (

    
    ). This forms an 
    
    
    
    graph set motif.[1][2][6]
Hydrogen Bonding Network (Graph Set Analysis)

Sulfonamides typically crystallize as dimers.[1][2][3] Use Etter’s Graph Set Notation to classify the patterns found in your solved structure.[3]

Interaction TypeDonorAcceptorGraph Set NotationDescription
Dimer Sulfonamide NHSulfonyl O

Two molecules form an 8-membered ring.[1][2] Standard motif.
Chain Aniline NH (

)
Sulfonyl O

or

Infinite chains linking the dimers into layers.[1][2][3]
Intramolecular Sulfonamide NHMethoxy O

Stabilizes the twisted conformation.[3][6]
Structural Logic Map

The following diagram illustrates the hierarchy of interactions you must refine and validate.

StructuralLogic cluster_conf Conformation cluster_packing Supramolecular Packing Molecule 4-Amino-2-methoxy benzene-1-sulfonamide Ortho 2-Methoxy Steric Clash Molecule->Ortho Dimer Sulfonamide Dimer R2,2(8) Motif Molecule->Dimer Twist Sulfonamide Rotation (Torsion > 60°) Ortho->Twist Twist->Dimer Allows Access Sheet Amino-Sulfonyl Chain Layered Structure Dimer->Sheet 4-Amino Linker

Figure 2: Structural hierarchy showing how steric effects (conformation) influence the packing motifs (dimers/sheets).[1][2][3]

Part 4: Validation & Quality Control[2][3]

Trustworthiness is non-negotiable.[2][3] A solved structure is only as good as its validation metrics.

  • R-Factor (

    
    ):  Target 
    
    
    
    for publication-quality data.
  • Goodness of Fit (GoF): Should approach 1.0.

  • CheckCIF: Upload your .cif file to the IUCr CheckCIF server.[2]

    • Common Alert: "Missing Reflections" (Ensure 100% completeness up to

      
      ).
      
    • Common Alert: "Hirshfeld Test Diff" (Indicates disorder in the methoxy group; may require modeling split positions).[3]

References

  • Bernstein, J. (2002).[2][3] Polymorphism in Molecular Crystals. Oxford University Press.[2] (Foundational text on crystal engineering and polymorph screening).

  • Etter, M. C. (1990).[2][3][7] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.[1][2] Link[1][2]

  • Gelikman, G., et al. (2025).[2][3][5] Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.[8] ResearchGate.[2][3][6][9] Link

  • Adsmond, D. A., & Grant, D. J. (2001).[3] Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.[1][2] Link

  • Cruickshank, D. L., &wqzbbnm, P. (2013).[3] Crystal growth methods for organic compounds. Chemistry Central Journal. (General protocol reference for solvent evaporation techniques).

Sources

InChIKey for 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-2-methoxybenzene-1-sulfonamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate belonging to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamides have become a cornerstone of drug development, leading to therapies for a wide range of conditions.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a robust synthetic pathway with mechanistic rationale, modern analytical characterization techniques, and its core applications in drug discovery, particularly as a scaffold for carbonic anhydrase inhibitors and antibacterial agents.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all scientific research. This compound is an aromatic sulfonamide characterized by an amino group and a methoxy group on the benzene ring. These substitutions significantly influence its chemical reactivity and biological activity. The primary identifier for its hydrochloride salt is the InChIKey, a hashed version of the IUPAC International Chemical Identifier (InChI).

Key Identifiers for this compound Hydrochloride:

  • InChIKey: RUBNMNPLWGJAIT-UHFFFAOYSA-N

  • CAS Number: 2260935-89-3

  • Molecular Formula: C₇H₁₁ClN₂O₃S

  • InChI: 1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H

A summary of its computed and experimental properties is presented below.

PropertyValueSource
Molecular Weight 238.69 g/mol (HCl salt)
Physical Form Powder
Purity Typically ≥95%
Storage Temperature Room Temperature (RT)

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a multi-step process that relies on fundamental reactions in organic chemistry. The following protocol is designed for high yield and purity, with each step's rationale explained to provide a deeper understanding of the experimental choices. A common synthetic strategy begins with a commercially available substituted aniline.

Synthetic Workflow Diagram

G cluster_0 PART 1: Protection cluster_1 PART 2: Sulfonylation cluster_2 PART 3: Amination cluster_3 PART 4: Deprotection A 3-Methoxyaniline B N-(3-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C 4-Acetamido-2-methoxy benzene-1-sulfonyl chloride B->C Chlorosulfonic Acid (ClSO3H), 0°C to RT D 4-Acetamido-2-methoxy benzene-1-sulfonamide C->D Aq. Ammonia (NH4OH), Cold E 4-Amino-2-methoxybenzene -1-sulfonamide D->E Aq. HCl, Reflux cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn OH OH⁻ OH->Zn Inhibitor R-SO₂NH⁻ Inhibitor->Zn Competitive Binding

Caption: Mechanism of carbonic anhydrase (CA) inhibition by a sulfonamide.

Antibacterial Agents

The historical foundation of sulfonamides is their antibacterial activity. [3]They act as bacteriostatic agents, meaning they inhibit bacterial growth rather than killing the bacteria directly. [4]

  • Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). [3]Bacteria synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, using PABA as a key substrate for the enzyme dihydropteroate synthetase (DHPS). Due to the structural similarity, sulfonamides act as competitive inhibitors of DHPS, blocking the PABA binding site and halting folic acid production. [3][4]This starves the bacteria of essential nucleotides, thereby inhibiting their replication. Human cells are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme.

This dual potential as both an enzyme inhibitor and an antibacterial precursor makes this compound a valuable starting point for developing novel therapeutics targeting a wide array of diseases, from bacterial infections to complex conditions like cancer. [3][5]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed. While specific toxicity data for this exact compound is limited, data from analogous sulfonamides provides guidance.

  • GHS Hazard Statements: Similar sulfonamides are often associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [6][7]* Handling:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is a gateway to a vast chemical space of biologically active molecules. Its synthesis is rooted in well-established organic reactions, and its structure can be definitively confirmed with standard analytical techniques. For drug development professionals, its true potential is realized when it is utilized as a foundational scaffold to design next-generation carbonic anhydrase inhibitors, antibacterial agents, and other targeted therapeutics. Understanding the technical details presented in this guide empowers researchers to leverage this versatile intermediate to its fullest potential in the ongoing quest for novel medicines.

References

  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available at: [Link]

  • Sharma, K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 47353-47366. Available at: [Link]

  • Dana Bioscience. (n.d.). 4-Amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide 250mg. Dana Bioscience. Available at: [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Maris, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. Available at: [Link]

  • ResearchGate. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprint. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Mechanism of action And Characterization of Sulphonamide. Preprint. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the in silico Prediction of ¹H and ¹³C NMR Spectra for 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For novel compounds or those with ambiguous spectral assignments, computational prediction of NMR spectra provides a powerful, confirmatory layer of evidence. This technical guide offers an in-depth methodology for predicting the ¹H and ¹³C NMR spectra of 4-Amino-2-methoxybenzene-1-sulfonamide, a substituted aromatic sulfonamide of interest in medicinal and materials chemistry. We detail a robust computational workflow, grounded in Density Functional Theory (DFT), explaining not just the procedural steps but the scientific rationale underpinning the choice of methods. The guide is intended for researchers, chemists, and drug development professionals seeking to integrate computational NMR prediction into their analytical workflows to enhance structural validation and accelerate research.

Introduction: The Nexus of Computational Chemistry and Spectroscopic Validation

This compound is a polysubstituted aromatic compound featuring a constellation of functional groups that impart a distinct electronic and structural character. The molecule contains a strongly electron-donating amino (-NH₂) group, a moderately donating methoxy (-OCH₃) group, and a strongly electron-withdrawing sulfonamide (-SO₂NH₂) group.[1] This electronic push-pull system creates a nuanced chemical environment for each nucleus, which is reflected in its NMR spectrum.

While experimental NMR is the gold standard for structure determination, the assignment of signals in complex or novel molecules can be challenging.[2] Computational chemistry offers a predictive framework to address this challenge. By calculating the magnetic shielding of each nucleus within the molecule's computed lowest-energy conformation, we can predict chemical shifts with a high degree of accuracy, often within 0.2–0.4 ppm for ¹H shifts.[3] This in silico approach serves not only to confirm experimental assignments but also to provide a deeper understanding of the structure-property relationships governing the molecule's spectroscopic behavior.

This guide employs the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT) to predict the NMR spectra of the title compound.[4][5] This combination is widely recognized for its excellent balance of computational efficiency and accuracy in predicting the NMR parameters of organic molecules.[6][7]

Theoretical Foundations of NMR Prediction

The chemical shift of a nucleus is determined by its local magnetic environment, which is modulated by the surrounding electron density.[3] When an external magnetic field (B₀) is applied, the molecule's electrons circulate, inducing a small, secondary magnetic field that opposes B₀. This phenomenon, known as magnetic shielding (σ), reduces the effective magnetic field experienced by the nucleus.

δ (ppm) = (ν_sample - ν_ref) / ν_spectrometer * 10⁶

Computationally, we do not directly calculate the chemical shift (δ). Instead, we calculate the absolute magnetic shielding tensor for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a robust quantum chemical technique used for this purpose, as it provides results that are independent of the coordinate system's origin.[5][8]

The calculated absolute shielding constant (σ_iso) is then converted to the familiar chemical shift (δ) by referencing it against a standard compound, typically tetramethylsilane (TMS), calculated at the exact same level of theory.[9]

δ_predicted = σ_TMS - σ_sample

This referencing procedure effectively cancels out systematic errors inherent in the computational method, leading to more accurate predictions.[6]

Experimental Protocol: A Validated Computational Workflow

The prediction of NMR spectra is a multi-step process that requires careful attention to detail at each stage. The following protocol outlines a field-proven methodology for achieving reliable results.

Step 1: Molecular Structure Input and Pre-optimization

The process begins with generating a 3D structure of this compound from its 2D representation (SMILES: COC1=C(C=C(C=C1)N)S(=O)(=O)N). A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is performed to obtain a reasonable starting conformation.

Step 2: Quantum Mechanical Geometry Optimization

To find the most stable, lowest-energy conformation of the molecule, a full geometry optimization is performed using DFT.

  • Method: DFT

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, known for providing excellent geometric structures for a wide range of organic molecules.[10]

  • Basis Set: 6-31G(d,p). This Pople-style basis set provides a good balance between accuracy and computational cost for molecules of this size, including polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe bonding.[10]

  • Rationale: This step is critical because NMR chemical shifts are highly sensitive to the molecule's geometry. An inaccurate conformation, particularly regarding bond angles and dihedral angles of the substituents, will lead to erroneous shielding calculations. The B3LYP/6-31G(d,p) level of theory is a well-established standard for obtaining reliable geometries.[6][11]

Step 3: NMR Shielding Tensor Calculation

With the optimized geometry, a single-point energy calculation is performed to compute the NMR shielding tensors.

  • Method: GIAO (Gauge-Including Atomic Orbital)

  • Functional: B3LYP

  • Basis Set: 6-311+G(2d,p). For property calculations like NMR, a larger, more flexible basis set is recommended to better describe the electron distribution around the nuclei.[7][12] The 6-311+G(2d,p) basis set includes diffuse functions (+) for describing lone pairs and multiple polarization functions (2d) for greater accuracy.

  • Rationale: While a smaller basis set is often sufficient for geometry, a more robust basis set is required for calculating the subtle electronic effects that determine magnetic shielding. The GIAO method ensures the results are invariant to molecular orientation.[13]

Step 4: Reference Standard Calculation (TMS)

To convert the calculated absolute shieldings to chemical shifts, the same procedure (Step 2 and Step 3) must be performed on the reference standard, Tetramethylsilane (TMS). The isotropic shielding value (σ_TMS) obtained from this calculation serves as the zero reference.

Step 5: Data Analysis and Chemical Shift Calculation

The final predicted chemical shift for each nucleus (i) in the target molecule is calculated using the formula: δ_i = σ_TMS - σ_i where σ_i is the isotropic shielding value for that nucleus.

Diagram: Computational Workflow for NMR Prediction

G A 1. 2D Structure Input (this compound) B 2. 3D Conformer Generation & Pre-optimization (MMFF94) A->B C 3. DFT Geometry Optimization (B3LYP/6-31G(d,p)) B->C D 4. GIAO NMR Calculation (B3LYP/6-311+G(2d,p)) Generates Shielding Tensors (σ_sample) C->D E 5. Reference Calculation (TMS) (Repeat steps 3 & 4) Generates Shielding Tensor (σ_TMS) C->E F 6. Chemical Shift Calculation δ_sample = σ_TMS - σ_sample D->F E->F G 7. Predicted ¹H & ¹³C NMR Spectra F->G

Caption: A flowchart of the computational protocol for predicting NMR spectra.

Predicted Spectral Data and Structural Analysis

The following section presents the predicted ¹H and ¹³C NMR data for this compound based on the described methodology. The analysis explains the predicted shifts by considering the electronic effects of the substituents.

Diagram: Structure and Atom Numbering Scheme

Caption: Atom numbering for this compound.

Predicted ¹H NMR Spectrum

The proton spectrum is characterized by three distinct aromatic signals and three signals from the substituent protons.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Rationale for Chemical Shift and Multiplicity
H57.35Doublet (d)This proton is ortho to the strongly electron-withdrawing -SO₂NH₂ group, resulting in significant deshielding and a downfield shift. It is coupled only to H6, resulting in a doublet.
H36.40Doublet of doublets (dd)This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -SO₂NH₂ group, leading to strong shielding. It is coupled to both H6 (meta, small J) and H5 (para, very small J, may not be resolved), but primarily appears as a doublet from coupling to H6. A more accurate prediction is a dd.
H67.20Doublet of doublets (dd)Positioned ortho to the -OCH₃ and meta to the -NH₂ group, its shift is moderately downfield. It is coupled to H5 (ortho, large J) and H3 (meta, small J), giving a dd pattern.
-SO₂NH7.15Broad Singlet (br s)Protons on nitrogen often appear as broad signals due to quadrupolar relaxation and chemical exchange. The shift is influenced by the electron-withdrawing SO₂ group.
-NH4.10Broad Singlet (br s)The amino protons are significantly shielded. Their chemical shift is highly variable and depends on solvent, concentration, and temperature.
-OCH3.90Singlet (s)These three equivalent protons are adjacent to an oxygen atom, causing a downfield shift into this characteristic region. They are not coupled to other protons, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.

Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
C1138.5This carbon is directly attached to the electron-withdrawing sulfonyl group, causing a significant downfield (deshielded) shift.
C2152.0Directly bonded to the electronegative oxygen of the methoxy group, this carbon is strongly deshielded, likely appearing furthest downfield among the ring carbons.
C3102.1Positioned ortho to the strongly electron-donating -NH₂ group and para to the -OCH₃ group, this carbon is heavily shielded and appears far upfield.
C4149.5This carbon is attached to the amino group. The direct attachment to nitrogen causes a strong deshielding effect (ipso-carbon).
C5115.0This carbon is ortho to the deactivating -SO₂NH₂ group but meta to the activating -NH₂ and -OCH₃ groups, resulting in a relatively intermediate chemical shift.
C6125.8This carbon experiences less shielding compared to C3 and C5, being meta to the -SO₂NH₂ group and ortho to the -OCH₃ group.
C7 (-OC H₃)56.5This aliphatic carbon is in a typical range for a methoxy group attached to an aromatic ring.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically grounded workflow for the in silico prediction of ¹H and ¹³C NMR spectra of this compound using DFT and the GIAO method. The predicted chemical shifts and their rationales, based on established principles of substituent effects, provide a reliable template for the interpretation of experimental data.[14][15]

The application of such computational protocols offers significant advantages in modern chemical research. It allows for the rapid validation of synthetic products, aids in the differentiation of complex isomers, and provides a foundational dataset for building more advanced machine learning models for spectral prediction.[3][4] While limitations exist, primarily related to accurately modeling solvent effects and conformational dynamics, the methodology presented here represents a robust and trustworthy approach for augmenting experimental spectroscopic analysis.

References

  • Bagno, A., Saielli, G., & Bifulco, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(5), 721-724). [Link]

  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

  • Chen, Z., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Latypov, S. K., Polyancev, F. M., Yakhvarov, D. G., & Sinyashin, O. G. (2015). Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations. Physical Chemistry Chemical Physics, 17(10), 6645-6657. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59593005, this compound. [Link]

  • Shorthill, B. J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

  • Tantillo, D. J. (2018). Walking in the Woods with Quantum Chemistry: A Tutorial for Organic Chemists. The Journal of Organic Chemistry, 83(15), 7851-7866. [Link]

  • Wong, J. (2023). Calculating NMR Shielding with GIAO. Q-Chem Webinar 70. [Link]

  • Abraham, R. J., et al. (1997). Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 35(12), 901-912. [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Grimblestone, B., et al. (2023). Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Magnetic Resonance in Chemistry, 61(4), 197-204. [Link]

  • Wikipedia contributors. (2024). Sulfonamide. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gaussian Inc. (n.d.). NMR Stability and Vibrational Frequencies. [Link]

  • Wawer, I., & Wawer, A. (2020). Comparison between experimental and predicted data for ¹H and ¹³C NMR of energetic materials. Journal of Molecular Modeling, 26(7), 173. [Link]

  • Gowda, B. T., et al. (2007). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Zeitschrift für Naturforschung B, 62(1), 103-111. [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-amino-2-methoxybenzene-1-sulfonamide , a critical pharmacophore found in carbonic anhydrase inhibitors, antitumor agents (e.g., Pazopanib intermediates), and COX-2 inhibitors.

Unlike generic preparations, this guide focuses on controlling regioselectivity during the critical chlorosulfonation step. By utilizing m-anisidine as the starting material and employing an acetanilide protection strategy, we ensure the sulfonamide group is introduced para to the amino group and ortho to the methoxy group, maximizing yield and minimizing isomeric impurities.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct chlorosulfonation of m-anisidine is hazardous and yields complex mixtures due to the high reactivity of the free amine and the competing directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups.

The Solution: Acetyl protection of the amine.

  • Electronic Synergy: In 3-methoxyacetanilide, the acetamido group (-NHAc) is a moderate activator (ortho/para director), while the methoxy group (-OCH₃) is a strong activator (ortho/para director).

  • Directing Effects:

    • -NHAc directs to Position 4 (Para) and Position 2 (Ortho).

    • -OCH₃ (at Position 3) directs to Position 6 (Para) and Positions 2/4 (Ortho).

  • Outcome: The positions 4 and 6 are the primary competitors. However, Position 4 is sterically accessible and electronically favored by the para relationship to the nitrogen. This yields the desired 4-acetamido-2-methoxybenzenesulfonyl chloride intermediate.

Synthetic Pathway Diagram

SynthesisPath Figure 1: Synthetic Pathway for this compound Start m-Anisidine (3-Methoxyaniline) Inter1 3-Methoxyacetanilide (Protected) Start->Inter1 Ac2O, AcOH Reflux Inter2 4-Acetamido-2-methoxy- benzenesulfonyl chloride Inter1->Inter2 ClSO3H <5°C then 60°C Inter3 4-Acetamido-2-methoxy- benzenesulfonamide Inter2->Inter3 NH4OH (aq) Ammonolysis Final 4-Amino-2-methoxy- benzene-1-sulfonamide Inter3->Final NaOH (aq) Hydrolysis

Caption: Step-wise transformation from m-anisidine to the target sulfonamide, highlighting the critical chlorosulfonation step.

Detailed Experimental Protocol

Reagents & Equipment
  • Precursors: m-Anisidine (99%), Acetic Anhydride.

  • Reagents: Chlorosulfonic acid (ClSO₃H), Ammonium hydroxide (28-30%), Sodium Hydroxide.

  • Safety Gear: Full face shield, chemically resistant gloves (butyl rubber recommended for ClSO₃H), fume hood with high airflow.

Stage I: Protection (Acetylation)

Objective: Convert m-anisidine to 3-methoxyacetanilide to modulate reactivity.

  • Dissolution: In a 500 mL round-bottom flask, dissolve 0.1 mol of m-anisidine in 30 mL of glacial acetic acid.

  • Addition: Slowly add 0.12 mol of acetic anhydride. The reaction is exothermic; maintain temperature below 60°C.

  • Reflux: Heat the mixture to reflux for 1-2 hours to ensure completion.

  • Quench: Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: The product (3-methoxyacetanilide) precipitates as white/pale pink crystals. Filter, wash with cold water, and dry.

    • Checkpoint: Expected MP ~80-82°C.

Stage II: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group regioselectively.

WARNING: Chlorosulfonic acid reacts violently with water. All glassware must be bone-dry.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a thermometer. Place in an ice-salt bath (-5°C to 0°C).

  • Charging: Add 0.5 mol (excess) of Chlorosulfonic acid to the flask.

  • Addition: Add 0.1 mol of dry 3-methoxyacetanilide portion-wise over 45 minutes.

    • Critical Control: Do not allow the temperature to rise above 5°C during addition. Higher temperatures promote polysulfonation.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to drive the reaction to completion (HCl gas evolution will be observed; trap acidic vapors).

  • The "Drowning" Procedure (Quench):

    • Prepare a large beaker with 500g of crushed ice.

    • SLOWLY pour the reaction mixture in a thin stream onto the ice with vigorous stirring.

    • Note: The sulfonyl chloride precipitates immediately.

  • Isolation: Filter the solid 4-acetamido-2-methoxybenzenesulfonyl chloride immediately. Wash with ice-cold water. Do not dry —proceed immediately to amination to prevent hydrolysis of the chloride.

Stage III: Amination (Ammonolysis)
  • Suspension: Transfer the wet sulfonyl chloride cake into a flask containing 100 mL of Ammonium Hydroxide (28% NH₃).

  • Reaction: Heat the mixture gently to 60°C for 2 hours. The solid will dissolve and reprecipitate as the sulfonamide forms.

  • Workup: Cool to room temperature. Neutralize excess ammonia with dilute HCl until pH ~7.

  • Filtration: Collect the precipitate (4-acetamido-2-methoxybenzenesulfonamide).

Stage IV: Deprotection (Hydrolysis)
  • Hydrolysis: Suspend the Stage III product in 10% NaOH solution (5 equivalents).

  • Reflux: Boil under reflux for 1 hour. The solution should become clear.

  • Precipitation: Cool the solution. Acidify carefully with HCl to pH 5-6.

  • Final Isolation: The target molecule, This compound , precipitates. Filter, wash with water, and recrystallize from ethanol/water.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point ~180°C - 185°C (Lit.[1][2] varies by solvate)Capillary Method
Purity >98.0%HPLC (C18, MeOH/Water)
1H NMR (DMSO-d6) Diagnostic peaks: -OCH₃ (~3.8 ppm), Ar-H (ABX pattern), -NH₂ (broad exchangeable)400 MHz NMR

Note on Isomers: The primary impurity is the isomer where sulfonation occurs at position 6 (para to methoxy). This is minimized by the steric bulk of the acetamido group but can be detected by NMR (coupling constants of aromatic protons).

Safety Workflow: Chlorosulfonic Acid Quench

The quenching of chlorosulfonation mixtures is the most frequent cause of laboratory accidents in this synthesis. Follow this logic flow strictly.

SafetyFlow Figure 2: Safety Logic for Exothermic Quench Start Start Quench Procedure CheckIce Is the quench vessel filled with CRUSHED ICE? Start->CheckIce Stop1 STOP: Prepare Ice Bath. Never quench into water. CheckIce->Stop1 No Pour Pour Reaction Mix into Ice (Thin Stream) CheckIce->Pour Yes TempCheck Is Ice Melting too fast? Pour->TempCheck AddIce Add more Dry Ice/Ice to maintain <10°C TempCheck->AddIce Yes Continue Continue Pouring TempCheck->Continue No AddIce->Continue Finish Filter Immediately Continue->Finish

Caption: Decision matrix for safely quenching chlorosulfonic acid reactions.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "3-Methoxyacetanilide" (CID 79529887). Link

  • Patent US6294558B1. "Sulfonylbenzene compounds as anti-inflammatory/analgesic agents." (Cites 4-amino-2-methoxybenzenesulfonamide as intermediate).[3][4][5] Link

  • ChemicalBook. "4-Methoxybenzoic acid derivatives and Sulfonamide synthesis." (General physical property verification). Link

  • Biosynth. "Methyl 4-amino-2-methoxybenzoate and related sulfonamides." (Structural analogues for NMR comparison). Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a validated methodology for the quantitation of 4-Amino-2-methoxybenzene-1-sulfonamide (AMBS), a critical intermediate and potential degradation product in the synthesis of sulfonamide antibiotics (e.g., Sulfadoxine, Sulfameter). Due to the amphoteric nature of AMBS—containing both a basic aniline moiety and an acidic sulfonamide group—standard reverse-phase methods often suffer from poor retention or peak tailing.

This guide overcomes these challenges using a charged-surface hybrid (CSH) C18 column chemistry combined with positive-mode Electrospray Ionization (ESI+) , ensuring high sensitivity (LOQ < 1.0 ng/mL) and robust retention in complex matrices.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyDetailImplication for Method Design
Chemical Name This compoundTarget Analyte
Molecular Formula C₇H₁₀N₂O₃SPrecursor Ion [M+H]⁺: 203.05 Da
Exact Mass 202.04 DaMonoisotopic mass for MS tuning.
pKa Values ~2.5 (Aniline), ~10.0 (Sulfonamide)At pH 3.0 (mobile phase), the aniline is protonated (positive charge), ideal for ESI+.
LogP ~0.6 (Estimated)Moderately polar; requires high aqueous start in gradient or HILIC (though C18 is preferred for robustness).

Experimental Protocol

Reagents and Standards[10][11][12]
  • Reference Standard: this compound (Purity >98%).[1]

  • Internal Standard (IS): Sulfadiazine-d4 or Sulfamethoxazole-d4 (Structural analogs are preferred if isotopologues of AMBS are unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

For biological matrices (plasma/urine) or complex wastewater, Solid Phase Extraction (SPE) is required to remove phospholipids and salts that cause ion suppression.

Rationale: We use a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge. The "balance" is crucial because AMBS is moderately polar; traditional C18 cartridges may suffer from breakthrough during the wash step.

Step-by-Step Workflow:

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Mix 200 µL sample with 20 µL Internal Standard and 200 µL 0.1% Formic Acid (aq). Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins; AMBS is retained).

  • Elution: Elute with 1 mL 100% Methanol.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

Liquid Chromatography (LC) Conditions[12]
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Why CSH? The Charged Surface Hybrid particle provides better peak shape for basic compounds (anilines) under acidic conditions compared to standard BEH or silica columns.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.

  • Note: Ammonium formate is added to stabilize the ionization efficiency and improve peak symmetry.

Gradient Table:

Time (min) %A %B Curve Action
0.00 95 5 Initial Equilibration
1.00 95 5 6 Hold for polar retention
6.00 50 50 6 Elution of AMBS
7.00 5 95 1 Wash
8.50 5 95 1 Wash Hold
8.60 95 5 1 Re-equilibration

| 10.00 | 95 | 5 | 1 | End |

Mass Spectrometry (MS/MS) Parameters[10][12][14]
  • Ionization: ESI Positive (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: 1000 L/Hr (N₂).

  • Cone Voltage: 30 V (Optimized for precursor stability).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)TypeMechanism
AMBS 203.05 122.0 3022Quant Loss of -SO₂NH₂ (Sulfonamide cleavage)
AMBS 203.05139.03018QualLoss of -SO₂ (Rearrangement)
AMBS 203.0594.03035QualFurther fragmentation of aniline ring

Causality of Fragmentation: The primary transition (203 -> 122) represents the cleavage of the sulfonamide group (


), leaving the highly stable 4-amino-2-methoxy-phenyl cation. This is the most selective transition for this class of compounds [1]. The secondary transition (203 -> 139) involves the extrusion of 

, a common rearrangement in sulfonamide mass spectrometry [2].

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the decision matrix and workflow for analyzing AMBS in complex matrices.

AMBS_Workflow Sample Sample Source (Plasma/API) Prep Sample Prep (HLB SPE) Sample->Prep Dilute/Load LC UHPLC Separation (CSH C18, Acidic pH) Prep->LC Eluate Ionization ESI(+) Source [M+H]+ = 203.05 LC->Ionization RT: ~3.5 min MS2 MS/MS Detection Quant: 122.0 m/z Ionization->MS2 CID Fragmentation Data Quantitation & Reporting MS2->Data Signal Integration

Caption: Figure 1. End-to-end workflow for the extraction and LC-MS/MS quantitation of this compound.

Fragmentation Pathway Logic

Understanding the MS/MS physics confirms the specificity of the method.

Fragmentation_Pathway Parent Precursor Ion [M+H]+ = 203.05 (Protonated Aniline) Frag1 Product Ion A (Quant) m/z = 122.0 [M - SO2NH2]+ Parent->Frag1 Cleavage (High Energy) Frag2 Product Ion B (Qual) m/z = 139.0 [M - SO2]+ Parent->Frag2 Rearrangement (Med Energy) SO2 Neutral Loss SO2 (64 Da) Parent->SO2 Sulfonamide Neutral Loss SO2NH2 (81 Da) Parent->Sulfonamide

Caption: Figure 2. Proposed ESI+ fragmentation pathway.[2] The 122.0 m/z ion is the stable methoxy-aniline cation used for quantitation.

Method Validation & Quality Control

To ensure Trustworthiness , the method must be validated against ICH M10 or USP <1225> guidelines.

System Suitability Test (SST)

Run these checks before every batch:

  • Retention Time Stability:

    
     min deviation allowed.
    
  • Peak Tailing: Factor must be

    
     (Crucial for sulfonamides).
    
  • Signal-to-Noise (S/N):

    
     for the LOQ standard (1.0 ng/mL).
    
Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix.

    • Fix: Switch to a slower gradient (start at 2% B) to separate early eluting salts, or perform a post-column infusion to map suppression zones [3].

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine and residual silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or ensure the use of a "Charged Surface" (CSH) or "End-capped" column.

References

  • Niessen, W. M. A. (2003). Fragmentation of sulfonamides in liquid chromatography/mass spectrometry. Journal of Chromatography A, 1000(1-2), 413-436.

  • Balizs, G., & Hewitt, A. (2003). Determination of veterinary drug residues by liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 492(1-2), 105-131.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4]

Sources

The Versatile Intermediate: A Guide to the Application of 4-Amino-2-methoxybenzene-1-sulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the utility of 4-Amino-2-methoxybenzene-1-sulfonamide as a pivotal chemical intermediate in the synthesis of pharmaceutically active compounds. We will delve into its chemical properties, explore its application in the synthesis of a key drug intermediate, and provide detailed protocols for its use, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Introduction: The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug design, renowned for its ability to impart desirable physicochemical and biological properties to molecules.[1] Sulfonamides are integral components of a wide array of therapeutics, including antibacterial agents, diuretics, and anticonvulsants.[1][2] Their prevalence in medicinal chemistry stems from their chemical stability, hydrogen bonding capabilities, and their role as a versatile scaffold for further chemical modification.[1] this compound, with its strategically positioned amino, methoxy, and sulfonamide groups, serves as a valuable building block for creating complex molecular architectures with significant therapeutic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in synthesis. While specific experimental data for this compound is not extensively published, we can infer its characteristics from closely related analogs and publicly available data for its hydrochloride salt.

Table 1: Physicochemical Properties of this compound and a Close Analog

PropertyThis compound Hydrochloride4-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (Analog)[3]
CAS Number 2260935-89-319837-74-2
Molecular Formula C₇H₁₁ClN₂O₃SC₁₃H₁₄N₂O₃S
Molecular Weight 238.69 g/mol 278.33 g/mol
Appearance Solid (presumed)Solid (presumed)
Solubility Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available

Safety and Handling:

Sulfonamide-containing compounds require careful handling in a laboratory setting. Based on the safety data for analogous compounds, this compound should be handled with the following precautions:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid inhalation of dust. Wash hands thoroughly after handling.

A comprehensive, specific Safety Data Sheet (SDS) should always be consulted before handling this chemical.

Application as a Key Intermediate in Tamsulosin Synthesis

One of the most significant applications of the 4-amino-2-methoxybenzenesulfonamide scaffold is in the synthesis of Tamsulosin . Tamsulosin is an alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[4] The core of the Tamsulosin molecule features the 2-methoxy-5-sulfamoyl-substituted benzene ring, which can be derived from this compound through a series of well-established chemical transformations.

The general synthetic strategy involves the modification of the amino group and the introduction of a side chain at the 5-position of the benzene ring. A key transformation is the conversion of the amino group to a different functional group that allows for the introduction of the aminopropyl side chain of Tamsulosin.

Tamsulosin_Intermediate_Synthesis A 4-Amino-2-methoxy- benzene-1-sulfonamide B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction (e.g., with CuCN) B->C D 4-Cyano-2-methoxy- benzene-1-sulfonamide C->D E Reduction of Nitrile D->E e.g., LiAlH4 or H2/Catalyst F 5-(Aminomethyl)-2-methoxy- benzene-1-sulfonamide E->F G Further Elaboration F->G Alkylation/ Coupling Reactions H Tamsulosin G->H Reductive_Amination Amine R¹-NH₂ Imine Imine/Iminium Ion Amine->Imine Carbonyl R²(C=O)R³ Carbonyl->Imine Product Alkylated Amine (R¹-N(H)-CH(R²)R³) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Sources

Application Note: Optimized Recrystallization Protocol for High-Purity 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Amino-2-methoxybenzene-1-sulfonamide (also known as 4-amino-2-methoxybenzenesulfonamide) is a critical intermediate in the synthesis of long-acting sulfonamide antibiotics, most notably Sulfameter (Sulfametoxydiazine) [1].

In pharmaceutical synthesis, the purity of this intermediate is non-negotiable. Impurities such as unreacted m-anisidine, regioisomers (e.g., 2-amino-4-methoxybenzenesulfonamide), or oxidation by-products can poison downstream coupling reactions and lead to OOS (Out of Specification) results in the final API (Active Pharmaceutical Ingredient).

This application note details a robust, self-validating recrystallization protocol designed to achieve >99.5% purity. We utilize a Binary Solvent System (Ethanol/Water) , exploiting the differential solubility of the target sulfonamide versus its lipophilic impurities.[1]

Pre-Purification Analysis: The Solubility Profile

Before scaling up, the solvent system must be validated against the specific crude batch. Sulfonamides typically exhibit amphoteric character; however, the methoxy group at the ortho position to the sulfonamide moiety increases lipophilicity compared to simple sulfanilamide.

Table 1: Solubility Profile & Solvent Selection Logic
Solvent SystemSolubility (25°C)Solubility (Boiling)SuitabilityMechanistic Logic
Water Insoluble/SparinglyModeratePoorRequires excessive volume; risk of hydrolysis at prolonged boiling.
Ethanol (100%) ModerateHighLowYield loss is high; compound remains in solution upon cooling.
Ethanol:Water (3:1) Low High Optimal "Goldilocks" zone. Ethanol dissolves the organic skeleton; water acts as an anti-solvent at low temps to force precipitation.
Acetone HighHighPoorNo driving force for crystallization; difficult to recover product.
Dilute HCl SolubleSolubleN/AUsed for acid-base extraction, not thermal recrystallization (forms hydrochloride salt).

Detailed Recrystallization Protocol

Safety Warning: Ensure all work is performed in a fume hood. Sulfonamides can cause allergic reactions in sensitized individuals. Wear nitrile gloves and safety goggles.

Phase A: Dissolution & Impurity Scavenging
  • Preparation: Weigh the crude this compound. Place it in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvent Addition: Add 95% Ethanol at a ratio of 5 mL per gram of crude solid.

    • Causality: Starting with a high-ethanol concentration ensures rapid dissolution of the organic matrix.

  • Heating: Heat the mixture to reflux (approx. 78°C).

  • Titration with Anti-Solvent (Water):

    • If the solid does not dissolve completely, add water dropwise through the condenser until the solution becomes clear.

    • Self-Validating Step: If the solution remains cloudy despite adding 20% excess solvent, the insolubles are likely inorganic salts (e.g., Sodium Chloride from the neutralization step of synthesis). Proceed to hot filtration.[2]

  • Decolorization (Optional): If the solution is dark brown/red (indicating amine oxidation), add Activated Charcoal (0.5 - 1.0 wt%) . Reflux for 5-10 minutes.

    • Note: Do not use excess charcoal, as it can adsorb the product, reducing yield [2].

Phase B: Hot Filtration & Nucleation Control
  • Hot Filtration: While maintaining the solution near boiling, filter through a pre-heated Büchner funnel or a fluted filter paper.

    • Why Pre-heat? Prevents premature crystallization on the filter paper, which would block pores and cause yield loss [3].

  • Filtrate Management: Collect the filtrate in a clean Erlenmeyer flask. If crystals formed in the receiving flask during filtration, reheat until clear.

Phase C: Controlled Crystallization
  • Ambient Cooling: Remove the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical Mechanism: Rapid cooling (quenching) traps impurities inside the crystal lattice. Slow cooling allows the formation of pure, well-defined needles or plates, excluding impurities [4].

  • Ice Bath: Once at room temperature (approx. 25°C), place the flask in an ice-water bath (0-4°C) for 30-60 minutes.

    • Yield Optimization: This maximizes the supersaturation difference, forcing the remaining product out of the mother liquor.

Phase D: Isolation & Drying[3][4]
  • Filtration: Collect crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol:Water (1:1) mixture.

    • Caution: Do not wash with pure ethanol, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours or until constant weight is achieved.

    • Target Melting Point: 188°C - 190°C.

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the purification process.

Recrystallization_Workflow Start Crude 4-Amino-2-methoxybenzene- 1-sulfonamide Dissolve Dissolve in Boiling Ethanol:Water (3:1) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Salts/Charcoal) Check->Filter No (Insolubles present) Cooling Slow Cooling to RT (Crystal Growth) Check->Cooling Yes (Clear) Filter->Cooling IceBath Ice Bath (0°C) (Maximize Yield) Cooling->IceBath Isolate Vacuum Filtration & Cold Wash IceBath->Isolate Dry Vacuum Dry at 50°C Isolate->Dry Validation Validation: MP: 188-190°C HPLC >99% Dry->Validation

Figure 1: Step-by-step decision matrix for the recrystallization of sulfameter intermediates.

Troubleshooting & Optimization

Common issues encountered during the purification of alkoxy-sulfonamides and their remedies.

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Solution temperature is above the solvent's boiling point but below the product's melting point; or solvent is too polar.Reheat to dissolve.[2][3][4] Add a small amount of pure Ethanol to increase solubility. Scratch the glass with a rod to induce nucleation.[3]
Colored Crystals (Yellow/Pink)Oxidation of the amino group (aniline derivative).Redissolve and treat with activated charcoal.[2] Ensure minimal exposure to light/air during drying.[5]
Low Yield (<60%)Excess solvent used during dissolution.Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume and repeat the cooling steps (Second Crop).
Wide Melting Range (>2°C)Wet product or entrained impurities.Dry longer under vacuum. If range persists, recrystallize again.

References

  • PubChem. (n.d.).[6] 4-Amino-2-methoxybenzenesulfonamide | C7H10N2O3S. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • LibreTexts Chemistry. (2020).[1] Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

Sources

Strategic Utilization of 4-Amino-2-methoxybenzene-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 4-Amino-2-methoxybenzene-1-sulfonamide (CAS: 252562-09-7), a privileged scaffold in medicinal chemistry.[1][2][3] It is designed for researchers developing Carbonic Anhydrase Inhibitors (CAIs), anti-inflammatory agents, and anticancer therapeutics.[4]

Introduction: The Scaffold Advantage

This compound represents a highly versatile "privileged structure" in drug discovery.[1][3] Its utility stems from three distinct chemical features that allow for precise structure-activity relationship (SAR) tuning:

  • Primary Sulfonamide (

    
    ):  A classic Zinc-Binding Group (ZBG).[2][4] It is the critical pharmacophore for inhibiting metalloenzymes, particularly Carbonic Anhydrases (CAs) .[4] The nitrogen atom coordinates directly with the Zn
    
    
    
    ion in the enzyme's active site.[4]
  • Primary Aniline (

    
    ):  Located at the para position relative to the sulfonamide, this group serves as the "handle" for derivatization.[4] It allows for the attachment of hydrophobic "tails" (via amide, urea, or sulfonamide linkages) that interact with the variable regions of the enzyme pocket, conferring isoform selectivity (e.g., hCA IX vs. hCA II).[4]
    
  • Methoxy Substituent (

    
    ):  Located at the ortho position to the sulfonamide (and meta to the amine).[4] This group provides steric bulk and electronic modulation.[4] Unlike the unsubstituted sulfanilamide, the methoxy group alters the pKa of the sulfonamide and the lipophilicity (
    
    
    
    ) of the molecule, often improving membrane permeability and solubility profiles.[4]
Application Note: Designing Isoform-Selective CA Inhibitors

The primary application of this scaffold is in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) .[4] Human Carbonic Anhydrases (hCAs) are ubiquitous enzymes; however, specific isoforms like hCA IX and hCA XII are overexpressed in hypoxic tumor tissues, making them targets for anticancer therapies.[4]

The "Tail" Approach: To achieve selectivity, medicinal chemists utilize the "Tail" strategy.[4] The 4-amino group is reacted to attach a tail that extends out of the active site and interacts with the hydrophobic or hydrophilic residues at the entrance of the binding pocket.[4]

  • Mechanism: The sulfonamide anchors the molecule to the Zn

    
    .[4] The benzene ring occupies the hydrophobic pocket.[4] The "tail" (attached at the 4-position) dictates selectivity.[4]
    
  • Role of the Methoxy Group: The 2-methoxy substituent induces a twist in the phenyl ring relative to the sulfonamide bond, potentially optimizing the fit within the enzyme active site compared to the planar sulfanilamide.[4]

Visualizing the "Tail" Strategy

CA_Inhibitor_Design cluster_logic SAR Optimization Logic Scaffold 4-Amino-2-methoxy benzene-1-sulfonamide Zn_Binding Zinc Binding Group (-SO2NH2) Scaffold->Zn_Binding Intrinsic Linker Linker Formation (Urea/Amide/Triazole) Scaffold->Linker Derivatization at -NH2 Target Target: hCA IX/XII (Hypoxic Tumors) Zn_Binding->Target Coordinates Zn2+ Tail Hydrophobic Tail (Selectivity Element) Linker->Tail Extends to Tail->Target Hydrophobic Interaction

Figure 1: The "Tail" strategy for converting the scaffold into a selective Carbonic Anhydrase Inhibitor. The 4-amino group is the vector for selectivity.[1][2][3]

Experimental Protocols
Protocol A: Synthesis of Ureido-Benzenesulfonamides (The "Tail" Synthesis)

This protocol describes the conversion of the 4-amino group into a urea linkage, a common motif in potent CAIs (e.g., SLC-0111 analogs).[4] The urea moiety acts as a hydrogen bond donor/acceptor, often enhancing binding affinity.[4]

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Reagent: Aryl or Alkyl Isocyanate (1.1 equiv) (e.g., Phenyl isocyanate, 4-fluorophenyl isocyanate).[4]

  • Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).[4]

  • Catalyst: Triethylamine (TEA) (0.1 equiv) – Optional, usually not required for isocyanates.[4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 5 mL of anhydrous MeCN.

    • Note: The methoxy group improves solubility in organic solvents compared to sulfanilamide, but if cloudiness persists, add a minimal amount of DMF.[4]

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 mmol of the appropriate Isocyanate dissolved in 1 mL MeCN over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–12 hours. Monitor reaction progress via TLC (System: DCM:MeOH 9:1). The urea product is typically more polar than the isocyanate but less polar than the starting amine.[4]

  • Work-up:

    • Scenario A (Precipitate forms): Ideally, the urea product precipitates out of the MeCN solution.[4] Filter the solid using a Buchner funnel, wash with cold MeCN (

      
      ) and diethyl ether (
      
      
      
      ).
    • Scenario B (No precipitate): Concentrate the solvent under reduced pressure.[4] Redissolve the residue in EtOAc and wash with water and brine.[4] Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Validation:

  • 
     NMR (DMSO-d
    
    
    
    ):
    Look for the disappearance of the aniline
    
    
    signal (typically broad singlet at
    
    
    5.5–6.0 ppm) and the appearance of two urea protons (
    
    
    ) downfield (
    
    
    8.5–9.5 ppm).[4] The sulfonamide
    
    
    protons usually appear as a broad singlet around
    
    
    7.0–7.5 ppm and remain intact.[4]
Protocol B: Reductive Amination (Library Generation)

This protocol is used to generate secondary amines, maintaining the basicity of the nitrogen, which can be crucial for solubility or specific electrostatic interactions.[4]

Reagents:

  • Substrate: this compound.[3]

  • Reagent: Aldehyde (e.g., Benzaldehyde derivatives).[4]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).[4]
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[4]

  • Acid Catalyst: Acetic Acid (AcOH).[4]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the sulfonamide (1.0 equiv) and the aldehyde (1.0 equiv) in DCE. Add AcOH (1–2 equiv) to catalyze Schiff base formation.[4] Stir for 1–2 hours at RT.[4]

    • Checkpoint: Formation of the imine (Schiff base) can sometimes be observed by a color change (often yellowing).[4]

  • Reduction: Add

    
     (1.5 equiv) in one portion. Stir the reaction overnight at RT under nitrogen atmosphere.
    
  • Quenching: Quench the reaction with saturated aqueous

    
     solution.
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
    ).[4] Combine organic layers, wash with brine, and dry over 
    
    
    
    .
  • Purification: The secondary amine product is often purified by chromatography.[4]

    • Note: The sulfonamide group is stable to these reducing conditions.[4]

Safety & Handling
  • Sulfonamide Allergy: This compound is a "sulfa drug" derivative.[4][5][6] Researchers with known sulfonamide allergies should avoid contact.[4] Handle in a fume hood with gloves (Nitrile) and eye protection.[4]

  • Solubility: While the methoxy group aids solubility, the compound may still be sparingly soluble in water.[4] DMSO or DMF are recommended for biological stock solutions (typically 10 mM).[4]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Amino-2-methoxy benzene-1-sulfonamide Decision Select Derivatization Path Start->Decision Path_A Path A: Urea Formation (Reagent: Isocyanates) Decision->Path_A High H-Bonding Path_B Path B: Amide Coupling (Reagent: Acid Chlorides/EDC) Decision->Path_B Stability Path_C Path C: Reductive Amination (Reagent: Aldehydes + NaBH(OAc)3) Decision->Path_C Basicity Product_A Ureido-Sulfonamide (High Affinity CAI) Path_A->Product_A MeCN, RT Product_B Amido-Sulfonamide (Stable Linker) Path_B->Product_B DCM, Base Product_C N-Alkyl Sulfonamide (Flexible Linker) Path_C->Product_C DCE, AcOH

Figure 2: Synthetic workflow for derivatizing the 4-amino scaffold into three distinct classes of bioactive molecules.

References
  • Supuran, C. T. (2008).[4][7] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168–181.[4]

  • Nocentini, A., & Supuran, C. T. (2018).[4] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740.[4]

  • Eldehna, W. M., et al. (2016).[4] 4-Substituted benzenesulfonamides featuring cyclic imides moieties as potent carbonic anhydrase inhibitors.[1][2][3] European Journal of Medicinal Chemistry, 110, 259-266.[4]

  • BLD Pharm. (n.d.).[4] 4-Amino-2-methoxybenzenesulfonamide Product Page (CAS 252562-09-7).[1][2][3][8]

  • GMR Pharma. (n.d.).[4] Specialty Chemicals Catalog (Listing CAS 252562-09-7).[2][3]

Sources

Application Notes & Protocols: Streamlining the Synthesis of Functionalized Sulfonamides through One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide moiety is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents due to its unique physicochemical properties and ability to act as a bioisostere for amides and other functional groups. Traditional multi-step syntheses of functionalized sulfonamides, however, are often plagued by inefficiencies, including laborious purification of intermediates, cumulative yield losses, and the use of hazardous reagents like sulfonyl chlorides. This guide provides an in-depth exploration of modern one-pot synthetic strategies that circumvent these challenges. By consolidating multiple reaction steps into a single, seamless operation, these methods enhance efficiency, reduce waste, and accelerate the drug discovery process. We will detail the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into three powerful one-pot approaches: in situ sulfonyl chloride generation, metal-catalyzed C-H amidation, and the Mitsunobu reaction.

The Strategic Advantage of One-Pot Synthesis

In the fast-paced environment of drug development, efficiency is paramount. One-pot synthesis, a strategy where reactants undergo successive chemical transformations in a single reactor, offers a paradigm shift from classical, stepwise approaches. The core benefits include:

  • Enhanced Efficiency and Yield: By eliminating the need to isolate and purify intermediates, material losses are significantly minimized, often leading to higher overall yields.

  • Economic and Environmental Benefits: Consolidating steps reduces the consumption of solvents, reagents, and energy, aligning with the principles of Green Chemistry. This leads to less chemical waste and lower operational costs.

  • Time Savings: Bypassing multiple workup and purification procedures drastically shortens the time from starting materials to the final product.

These advantages make one-pot synthesis an invaluable tool for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.

Method 1: In Situ Sulfonyl Chloride Generation

The classical synthesis of sulfonamides involves the reaction of a pre-formed sulfonyl chloride with an amine. However, sulfonyl chlorides are often toxic, corrosive, and sensitive to moisture, making their handling and storage problematic. One-pot methods that generate these reactive intermediates in situ provide a safer and more convenient alternative.

A. Copper-Catalyzed Decarboxylative Halosulfonylation

A groundbreaking approach merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. This strategy leverages a copper-catalyzed decarboxylative halosulfonylation, converting abundant and stable aromatic carboxylic acids into sulfonyl chlorides, which are then trapped by an amine in the same vessel.

Mechanistic Rationale: The process is initiated by a copper ligand-to-metal charge transfer (LMCT), which facilitates the conversion of the carboxylic acid to a reactive aryl radical. This radical is then trapped by a sulfur dioxide source, and subsequent chlorination generates the sulfonyl chloride intermediate, ready for amination. This method avoids the need for pre-functionalization of the starting materials.

cluster_0 One-Pot Workflow: Decarboxylative Sulfonamidation A Aryl Carboxylic Acid + Amine B Add Copper Catalyst, Ligand, SO2 Source, Chlorinating Agent A->B Step 1: Combine Reactants C In Situ Generation of Ar-SO2Cl via LMCT B->C Step 2: Initiate Catalysis D Amination with Primary/Secondary Amine C->D Intermediate Trapping E Functionalized Sulfonamide D->E Final Product Formation

Caption: Workflow for copper-catalyzed one-pot sulfonamide synthesis.

Experimental Protocol: General Procedure for Decarboxylative Sulfonamidation

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl carboxylic acid (1.0 equiv), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and ligand (e.g., bipyridine, 15 mol%).

  • Seal the vial and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add anhydrous solvent (e.g., Dichloroethane) followed by the sulfur dioxide source (e.g., DABSO, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and the chlorinating agent (e.g., N-chlorosuccinimide).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the formation of the sulfonyl chloride is complete, cool the reaction to room temperature.

  • Add the desired amine (1.2-1.5 equiv) and a base (e.g., triethylamine or pyridine, 2.0 equiv) to the reaction mixture.

  • Stir at room temperature for an additional 2-6 hours until the reaction is complete.

  • Perform an aqueous workup, extract the product with an organic solvent, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary: Scope of Decarboxylative Sulfonamidation

EntryCarboxylic Acid SubstrateAmine SubstrateYield (%)
14-Methoxybenzoic acidMorpholine85%
2Nicotinic acidAniline72%
3Benzoic acidBenzylamine91%
44-Bromobenzoic acidPiperidine78%
Note: Yields are representative and sourced from published literature.
B. Cyanuric Chloride-Mediated Synthesis

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is an inexpensive, stable, and safe reagent that serves as an excellent activating agent for converting sulfonic acid salts into sulfonamides in a one-pot fashion. This method proceeds under very mild conditions at room temperature.

Mechanistic Rationale: The reaction is believed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonate salt displaces a chloride on the triazine ring. This activated intermediate then readily reacts with an amine to form the desired sulfonamide. The cyanuric acid byproduct is easily removed via an aqueous workup.

cluster_1 Plausible Mechanism using Cyanuric Chloride (TCT) TCT Cyanuric Chloride (TCT) Sulfonate R-SO3- Na+ ActiveEster Activated Intermediate (Sulfonate-TCT Adduct) Sulfonate->ActiveEster + TCT - NaCl Product Sulfonamide (R-SO2NR'R'') ActiveEster->Product + R'R''NH - Dichlorohydroxytriazine Amine R'R''NH

Caption: Proposed mechanism for TCT-mediated sulfonamide synthesis.

Experimental Protocol: TCT-Mediated Synthesis of N-Acylsulfonamides

  • To a stirred solution of a carboxylic acid (1.0 mmol) in anhydrous acetonitrile (5 mL), add triethylamine (1.1 mmol) and cyanuric chloride (1.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Add the primary sulfonamide (1.2 mmol), alumina (as a reusable catalyst, ~100 mg), and additional triethylamine (1.2 mmol).

  • Continue stirring at room temperature for the time indicated by TLC monitoring (typically 4-12 hours).

  • Upon completion, filter off the alumina.

  • Quench the reaction with water (10 mL) and extract with

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Amino-2-methoxybenzene-1-sulfonamide. This compound is a critical building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin, an agent used to treat benign prostatic hyperplasia.[1][2] The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Overview of the Synthetic Pathway

The most common and established route for synthesizing this compound begins with 2-methoxyaniline (o-anisidine). The synthesis is typically a multi-step process designed to control the regioselectivity of the sulfonation and protect the reactive amino group.

The general synthetic workflow is as follows:

  • Protection: The amino group of 2-methoxyaniline is protected, usually via acetylation with acetic anhydride, to form 2-methoxyacetanilide. This prevents unwanted side reactions at the amino group during the subsequent aggressive chlorosulfonation step.

  • Chlorosulfonation: The protected intermediate, 2-methoxyacetanilide, undergoes electrophilic aromatic substitution with chlorosulfonic acid. The acetamido and methoxy groups direct the sulfonyl chloride group primarily to the position para to the acetamido group.

  • Amination: The resulting 4-acetamido-2-methoxybenzene-1-sulfonyl chloride is then reacted with an ammonia source (typically aqueous ammonia) to form the sulfonamide.

  • Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

Synthetic_Pathway Start 2-Methoxyaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 2-Methoxyacetanilide Step1->Intermediate1 Step2 Chlorosulfonation (ClSO3H) Intermediate1->Step2 Intermediate2 4-Acetamido-2-methoxybenzene- 1-sulfonyl chloride Step2->Intermediate2 Step3 Amination (Aqueous NH3) Intermediate2->Step3 Intermediate3 4-Acetamido-2-methoxybenzene- 1-sulfonamide Step3->Intermediate3 Step4 Hydrolysis (Acid or Base) Intermediate3->Step4 End 4-Amino-2-methoxybenzene- 1-sulfonamide Step4->End

Caption: General four-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question: My overall yield is consistently low. At which step am I likely losing the most product, and what can I do?

Answer: Low overall yield is a common issue, often stemming from the chlorosulfonation and purification steps. Let's break down the potential causes and solutions for each critical phase.

Phase 1: Chlorosulfonation

  • Problem: The reaction of 2-methoxyacetanilide with chlorosulfonic acid is sluggish, incomplete, or produces a dark, intractable mixture.

  • Causality:

    • Moisture: Chlorosulfonic acid reacts violently with water to produce HCl and sulfuric acid, which deactivates the reagent. Moisture in the starting material, solvent, or glassware will significantly reduce the yield of the desired sulfonyl chloride.[3]

    • Temperature Control: This reaction is highly exothermic. Poor temperature control can lead to charring, thermal decomposition of the starting material, and the formation of unwanted side-products. The ideal temperature is typically kept low (0–10 °C) during the addition of the reagent.

    • Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction. Conversely, a large excess can increase the risk of side reactions and makes the work-up procedure more hazardous.[4][5] Production methods often use a molar ratio of 1:4 to 1:5 of acetanilide to chlorosulfonic acid.[6]

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents if applicable and ensure your 2-methoxyacetanilide is dry. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Strict Temperature Management: Use an ice/salt bath to maintain a low temperature throughout the addition of chlorosulfonic acid. Add the acid dropwise to the reaction mixture to control the exotherm.

    • Optimize Reagent Ratio: Start with a molar ratio of approximately 4 equivalents of chlorosulfonic acid to 1 equivalent of 2-methoxyacetanilide. This can be adjusted based on empirical results.

Troubleshooting_Chlorosulfonation Problem Low Yield in Chlorosulfonation Step Cause1 Moisture Contamination? Problem->Cause1 Cause2 Poor Temperature Control? Problem->Cause2 Cause3 Incorrect Stoichiometry? Problem->Cause3 Solution1 Ensure Anhydrous Conditions: - Dry glassware & reagents - Use inert atmosphere Cause1->Solution1 Yes Solution2 Maintain Low Temperature (0-10°C): - Use ice/salt bath - Slow, dropwise addition Cause2->Solution2 Yes Solution3 Optimize Reagent Ratio: - Start with ~4 eq. ClSO3H - Titrate based on results Cause3->Solution3 Yes

Caption: Troubleshooting workflow for low yield in the chlorosulfonation step.

Phase 2: Amination

  • Problem: The yield of 4-acetamido-2-methoxybenzene-1-sulfonamide is low after reacting the sulfonyl chloride with ammonia.

  • Causality:

    • Hydrolysis of Sulfonyl Chloride: The intermediate 4-acetamido-2-methoxybenzene-1-sulfonyl chloride is highly sensitive to moisture and can readily hydrolyze back to the corresponding sulfonic acid.[3] This hydrolysis is a primary cause of yield loss. The work-up of the chlorosulfonation reaction (quenching on ice) must be done carefully and quickly, followed immediately by amination.

    • Insufficient Amination: The reaction requires a sufficient concentration of ammonia to proceed to completion. Low temperatures can slow the reaction rate, while excessively high temperatures can promote side reactions.

  • Solutions:

    • Minimize Hydrolysis: Use the crude sulfonyl chloride immediately after the work-up of the chlorosulfonation step. Ensure the temperature is kept low during the transition.

    • Optimize Amination Conditions: Add the crude sulfonyl chloride portion-wise to a cold, stirred, concentrated solution of aqueous ammonia (e.g., 25-28%). Allow the reaction to stir while gradually warming to room temperature to ensure completion.[6]

Question: I am observing significant amounts of an impurity in my final product that is difficult to remove by recrystallization. What could it be?

Answer: The most likely impurity is an unwanted regioisomer.

  • Causality: The directing effects of the ortho-methoxy group and the para-acetamido group on the benzene ring are not absolute. While the desired product is 4-sulfonated, a minor amount of the 5-sulfonated isomer (2-methoxy-5-acetamido-benzenesulfonyl chloride) can also form. This isomeric impurity will carry through the subsequent amination and deprotection steps, leading to 5-Amino-2-methoxybenzene-1-sulfonamide in your final product, which may have similar solubility properties.

  • Solutions:

    • Regioselectivity Control: The key to minimizing the formation of this isomer is strict temperature control during the chlorosulfonation step. Lower temperatures favor the formation of the desired para-isomer.

    • Purification: If the isomer does form, simple recrystallization may not be sufficient. You may need to employ column chromatography for complete separation, although this is less ideal for large-scale synthesis. Alternatively, exploring different recrystallization solvent systems (e.g., mixed solvents like ethanol/water) might improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of 2-methoxyaniline before chlorosulfonation?

The primary amino group (-NH₂) is a base and a nucleophile. Chlorosulfonic acid is a highly reactive and strong acid. Without protection, the amino group would react with the chlorosulfonic acid in a violent acid-base reaction or be oxidized, leading to a complex mixture of products and no yield of the desired sulfonated compound. Acetylation converts the amino group into an acetamido group (-NHCOCH₃), which is much less basic and deactivating, allowing the electrophilic sulfonation to proceed on the aromatic ring as intended.

Q2: What are the most critical safety precautions for this synthesis?

This synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood.

  • Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride gas. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Add it slowly and carefully to the reaction, and have a neutralizing agent (like sodium bicarbonate) ready for any spills.

  • 2-Methoxyaniline (o-Anisidine): This starting material is toxic and a potential carcinogen.[7][8] It can be absorbed through the skin.[7] Handle with care and avoid inhalation or skin contact.[7]

Q3: How can I monitor the progress of each reaction step?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Step 1 (Acetylation): You will see the spot for 2-methoxyaniline (lower polarity) disappear and a new, more polar spot for 2-methoxyacetanilide appear. A suitable eluent would be a mixture of ethyl acetate and hexane (e.g., 30:70).

  • Step 3 & 4 (Amination & Hydrolysis): The polarity changes significantly at each step. The sulfonyl chloride is relatively nonpolar, the acetylated sulfonamide is more polar, and the final free amine product is the most polar. You can track the disappearance of the starting material and the appearance of the product spot.

Detailed Experimental Protocols

Protocol 1: Acetylation of 2-Methoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the mixture to reflux (approximately 118 °C) for 2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Allow the reaction to cool to room temperature, then pour it slowly into a beaker of ice water with stirring.

  • The white precipitate of 2-methoxyacetanilide will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

Protocol 2: Chlorosulfonation of 2-Methoxyacetanilide

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (4.0 eq) and cool the flask to 0 °C in an ice/salt bath.

  • Add the dried 2-methoxyacetanilide (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The 4-acetamido-2-methoxybenzene-1-sulfonyl chloride will precipitate as a solid.

  • Quickly collect the solid by vacuum filtration and wash with a small amount of ice-cold water. Do not allow the product to sit in the aqueous solution for long to prevent hydrolysis. Proceed immediately to the next step.

Protocol 3 & 4: Amination and Hydrolysis

  • Immediately add the damp sulfonyl chloride from the previous step in portions to a flask containing cold (0-5 °C) concentrated aqueous ammonia (25-28%) with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature for 3 hours.

  • Collect the resulting precipitate (4-acetamido-2-methoxybenzene-1-sulfonamide) by vacuum filtration and wash with cold water.

  • To deprotect, transfer the solid to a flask containing a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 3-4 hours until a clear solution is obtained.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~6-7.

  • The final product, this compound, will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation, collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from an ethanol/water mixture to achieve high purity.

Data Summary Table

StepKey ReagentsMolar Ratio (to starting material)Typical TemperatureExpected Yield
Acetylation 2-Methoxyaniline, Acetic Anhydride1 : 1.1Reflux (~118 °C)>95%
Chlorosulfonation 2-Methoxyacetanilide, Chlorosulfonic Acid1 : 4-50–10 °C85-90% (crude)
Amination Sulfonyl Chloride, Aqueous NH₃ (25%)1 : excess0 °C to RT90-95% (from sulfonyl chloride)
Hydrolysis Acetyl-sulfonamide, NaOH1 : excessReflux (~100 °C)>90%

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and technique.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • Process to prepare sulfonamides.Google Patents.
  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.Google Patents.
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.Google Patents.
  • Synthetic method of 2-aminophenol-4-sulfonamide. Eureka | Patsnap. Available at: [Link]

  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide.Google Patents.
  • US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.Google Patents.
  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Royal Society of Chemistry. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. PMC - NIH. Available at: [Link]

  • US8273918B2 - Process for preparing tamsulosin hydrochloride.Google Patents.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]

  • Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. PMC - NIH. Available at: [Link]

  • Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform. Available at: [Link]

  • Process for preparation of tamsulosin and its derivatives. EPO. Available at: [Link]

  • DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.Google Patents.
  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. PubMed. Available at: [Link]

  • Liquid Waste Minimization in the Production of 4-Amino Di Phenylamine 2-Sulfonic Acid. theijes. Available at: [Link]

  • o-Anisidine - Wikipedia. Wikipedia. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF TAMSULOSIN AND INTERMEDIATES THEREOF. EPO. Available at: [Link]

Sources

Challenges in the purification of polar sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Sulfonamides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility, Retention, and Isolation of Polar Sulfonamides

Executive Summary: The Polarity Paradox

Polar sulfonamides present a unique "polarity paradox" in purification. They are often too polar for standard C18 retention (leading to elution at the solvent front) yet insufficiently soluble in non-polar solvents for standard normal-phase silica chromatography. Furthermore, their amphoteric nature (containing both the acidic sulfonamide -SO₂NH- group and often basic amine moieties) leads to severe peak tailing due to secondary silanol interactions.

This guide provides self-validating protocols to overcome these barriers, focusing on retention mechanisms , solubility management , and solvent removal .

Diagnostic Hub: Rapid Troubleshooting (Q&A)

Q1: My sulfonamide elutes at the void volume (dead time) on a standard C18 column. How do I increase retention?

  • Root Cause: "Phase Dewetting" (Phase Collapse). Standard C18 chains collapse onto themselves in highly aqueous mobile phases (>95% water), reducing surface area for interaction.

  • Solution: Switch to a Polar-Embedded or C18-Aq stationary phase. These columns contain hydrophilic groups near the silica surface that allow water to penetrate the pores, keeping the alkyl chains extended even in 100% aqueous conditions.

    • Action: If changing columns is impossible, add 3-5% methanol to your aqueous mobile phase to prevent total collapse, though this may not suffice for very polar analytes.

Q2: I see severe peak tailing (Asymmetry factor > 2.0). Is my column dead?

  • Root Cause: Secondary Silanol Interactions. The sulfonamide nitrogen (if basic) or the deprotonated sulfonamide (if acidic) is interacting with residual acidic silanols on the silica support.

  • Solution:

    • pH Control: Lower the pH to < 3.0 (using 0.1% Formic Acid or TFA) to protonate surface silanols, rendering them neutral.

    • Mobile Phase Modifier: If the compound is basic, add a competing base like Triethylamine (TEA) or use a high ionic strength buffer (e.g., 10-20 mM Ammonium Formate) to mask silanol sites.

Q3: My sample is only soluble in DMSO, but loading DMSO ruins my Flash/Prep resolution.

  • Root Cause: Solvent Strength Mismatch.[1] DMSO is a strong solvent in Reversed-Phase (RP). Large injection volumes of DMSO cause "sample breakthrough," where the analyte travels with the DMSO plug rather than interacting with the column.

  • Solution: Use the "Sandwich Injection" technique or Solid Phase Loading (Dry Loading) . (See Protocol C).

Strategic Decision Framework

Use the following logic flow to select the optimal purification method based on your compound's LogP and solubility profile.

MethodSelection cluster_tips Critical Modifiers Start Start: Analyze Analyte Properties SolubilityCheck Is sample soluble in DCM/Hexane/EtOAc? Start->SolubilityCheck LogPCheck Check LogP (Polarity) SolubilityCheck->LogPCheck No (Polar) NormalPhase Normal Phase Silica (Standard Flash) SolubilityCheck->NormalPhase Yes RP_Standard Standard C18 RP-HPLC LogPCheck->RP_Standard LogP > 1.5 (Moderately Polar) RP_Polar Polar-Embedded C18 or C18-Aq LogPCheck->RP_Polar 0 < LogP < 1.5 (Polar) HILIC HILIC Mode (Acetonitrile rich) LogPCheck->HILIC LogP < 0 (Very Polar/Hydrophilic) Tip1 Acidic Sulfonamides: Buffer pH < pKa - 2 Tip2 Basic Sulfonamides: Buffer pH > pKa + 2 OR low pH (ion suppression)

Caption: Decision matrix for selecting stationary phases based on analyte solubility and hydrophobicity (LogP).

Detailed Technical Protocols

Protocol A: HILIC Method Development for Ultra-Polar Sulfonamides

When Reversed-Phase fails to retain the compound (elution at <2 mins), Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

  • Mechanism: HILIC uses a polar stationary phase (Silica, Amide, Diol) and a non-polar mobile phase (high Acetonitrile). Water forms a stagnant layer on the silica surface; the polar sulfonamide partitions into this water layer.

  • Step-by-Step Workflow:

    • Column Selection: Start with an Amide-bonded phase . It is more robust and has better peak shape for sulfonamides compared to bare silica.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Buffer is critical to control ionization.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Start at 95% B (High Organic) and gradient down to 60% B .

      • Crucial Check: Unlike RP, "Strong" solvent is Water. "Weak" solvent is ACN.

    • Sample Diluent: Sample MUST be dissolved in high organic content (e.g., 80:20 ACN:Water). If dissolved in 100% water, the sample will "wash out" the water layer on the column head, causing poor peak shape.

Protocol B: Dry Loading for Flash Chromatography

Standard liquid loading often fails for polar sulfonamides because the solvent required to dissolve them (MeOH, DMSO) is too strong for silica, causing band broadening.

  • Materials: Celite 545 or empty solid-load cartridge.

  • Workflow:

    • Dissolve crude sulfonamide in the minimum amount of a strong solvent (e.g., MeOH or DCM/MeOH).

    • Add Celite 545 (Ratio: 1g crude to 3g Celite).

    • Evaporation: Rotovap the mixture until a free-flowing dry powder is obtained. Verification: The powder should not stick to the glass walls.

    • Loading: Pour the powder into a solid-load cartridge or directly on top of the pre-packed silica column (add a layer of sand on top).

    • Elution: Run the gradient starting with 0-5% MeOH in DCM.

Data Presentation: Physicochemical Properties & Separation

Understanding the pKa is vital because sulfonamides can switch between neutral and anionic forms, drastically altering retention.

Sulfonamide ClassRepresentative StructureApprox pKa (Sulfonamide NH)Preferred ModeMobile Phase Modifier Strategy
Simple Aryl Sulfanilamide~10.4RP (Standard C18)Neutral pH or 0.1% Formic Acid acceptable.
Heterocyclic (Acidic) Sulfamethoxazole~5.6RP (Polar Embedded)Acidic (pH 2-3): Keeps molecule neutral for max retention.Basic (pH >7): Ionizes molecule (anionic), reducing retention (fast elution).
Amphoteric SulfadiazinepKa1 ~2.0 (Basic), pKa2 ~6.5 (Acidic)HILIC or C18-AqRequires buffer (Ammonium Formate) to stabilize ionization state and prevent peak splitting.
Highly Polar Sulfaguanidine~11.0 (Very Basic)HILICHigh pH stability required or use HILIC to retain the polar cation.

Isolation Strategy: Removing DMSO

After purification, removing DMSO from fractions is a major bottleneck.

Workflow for DMSO Removal:

  • Lyophilization (Freeze-Drying):

    • Issue: DMSO freezes at 19°C but has low vapor pressure. It often melts during lyophilization.

    • Fix: Dilute fractions with water (at least 1:1 ratio) before freezing. This ensures a solid ice matrix that sublimates effectively, carrying trace DMSO with it.

  • SPE Capture and Release (Fastest Method):

    • Dilute DMSO fraction 1:10 with water.

    • Load onto a conditioned C18 SPE cartridge (The compound binds; DMSO flows through).

    • Wash with 100% Water (removes residual DMSO).

    • Elute product with MeOH or ACN (volatile solvents).

    • Evaporate volatile solvent.[2][3]

DMSORemoval Fraction Fraction in DMSO/Water Decision Is compound Water Soluble? Fraction->Decision Lyophilization Lyophilization (Dilute 1:1 with H2O) Decision->Lyophilization Yes (Hydrophilic) SPE C18 SPE Capture (Wash DMSO -> Elute) Decision->SPE No (Hydrophobic)

Caption: Workflow for removing high-boiling DMSO from purified fractions.

References

  • Waters Corporation. Beginner's Guide to UPLC: Troubleshooting Peak Shape. Retrieved from

  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Method Development. Agilent Technical Overview 5990-7113EN. Retrieved from

  • Biotage. Flash Chromatography: The Art of Loading. Retrieved from

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Sigma-Aldrich (Merck). Troubleshooting HPLC – Tailing Peaks. Retrieved from

Sources

Chromatography Technical Center: Sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in HPLC of Sulfonamides

Introduction: The Amphoteric Trap

Welcome to the technical support center. You are likely here because your sulfonamide peaks are tailing, destroying your resolution and integration accuracy.

Sulfonamides are deceptively simple. Unlike standard neutral compounds, they are amphoteric —possessing both a basic amine group (aniline moiety) and an acidic sulfonamide group. This dual nature makes them highly sensitive to the pH of your mobile phase and the surface chemistry of your column.

This guide moves beyond generic advice. We will diagnose the molecular interactions causing your tailing and provide a self-validating protocol to fix it.

Module 1: The Mechanism (Why is this happening?)

Q: Why do sulfonamides tail when other compounds in my mix look fine?

A: The culprit is almost always Secondary Silanol Interactions . Standard silica columns contain residual silanol groups (Si-OH). These groups are weakly acidic (pKa ~3.5 – 4.5).

  • The Ionization Mismatch: Sulfonamides have two pKa values.

    • 
       (Basic, Aniline N): ~1.7 – 2.5
      
    • 
       (Acidic, Amide N): ~5.6 – 10.0
      
  • The Interaction: If you run your HPLC at a "standard" pH of 4.0–5.0:

    • The Silanols are partially ionized (

      
      ).
      
    • The Sulfonamide is largely neutral, but the basic amine can still engage in strong hydrogen bonding or weak ionic interactions with the negative silanols.

    • Result: A "dragging" effect on the tail of the peak as molecules get stuck on these active sites.

Visualization: The Tailing Mechanism

TailingMechanism Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-O⁻ or Si-OH) Silica->Silanol Interaction Secondary Interaction (H-Bond or Ionic) Silanol->Interaction Attracts Analyte Sulfonamide Molecule (Amphoteric) Analyte->Interaction Binds to Result Peak Tailing (Kinetic Lag) Interaction->Result Causes

Figure 1: The kinetic lag caused by secondary interactions between the analyte and residual silanols.

Module 2: Mobile Phase Optimization (The First Line of Defense)

Q: What is the "Golden pH" for sulfonamides?

A: You have two distinct windows of operation. You must choose one; do not hover in the middle (pH 3.5 – 5.5).

Strategy A: Suppression (Recommended) [1]
  • Target pH: 2.3 – 2.8

  • Mechanism: At this pH, you suppress the ionization of the silica silanols (

    
    ). Neutral silanols interact much less with the sulfonamide.
    
  • Buffer: 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5).

Strategy B: Repulsion (Alternative)
  • Target pH: > 7.0 (e.g., pH 7.5)

  • Mechanism: At this pH, the sulfonamide loses a proton at the amide group, becoming negatively charged (Anion). The silanols are also negative.

  • Result: Electrostatic repulsion prevents the analyte from sticking to the surface.

  • Warning: You must use a column resistant to high pH (e.g., Hybrid Silica or Polymer), or you will dissolve your column.

Reference Data: pKa Values of Common Sulfonamides
CompoundpKa1 (Basic Amine)pKa2 (Acidic Amide)Optimal Mobile Phase pH
Sulfadiazine 2.06.42.5 or 7.5
Sulfamethoxazole 1.75.62.5 or 7.0
Sulfamerazine 2.16.92.5 or 7.5
Sulfathiazole 2.07.12.5 or 7.5

Note: Operating at pH 4.5 puts you exactly between the pKa values, maximizing unpredictability.

Q: Should I use Triethylamine (TEA)?

A: Yes, if pH adjustment alone fails. TEA acts as a "Silanol Blocker." It is a small, basic amine that saturates the active silanol sites on the column, effectively "capping" them so your sulfonamide cannot bind.

  • Concentration: 5 mM to 10 mM in the aqueous mobile phase.

  • Protocol: Ensure TEA is fully buffered (e.g., with phosphoric acid) to your target pH.

Module 3: Hardware & Column Selection

Q: Is my column the problem?

A: If you are using an older "Type A" silica column, yes. Sulfonamides are excellent probes for silica quality.

  • Silica Purity: You must use Type B (High Purity) silica. Older columns have metal impurities that increase the acidity of silanols, worsening tailing.[2]

  • End-Capping: Ensure the column is "fully end-capped." This chemical process replaces accessible silanols with non-reactive groups.

  • Carbon Load: A standard C18 is usually sufficient, but a Polar-Embedded C18 is superior for sulfonamides. The embedded polar group shields the silanols and provides a unique selectivity for polar amines.

Module 4: Troubleshooting Workflow

Follow this logic gate to resolve your issue.

TroubleshootingFlow Start Start: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3.0? CheckpH->IsLow AdjustLow Adjust pH to 2.5 (Use Phosphate/Formic) IsLow->AdjustLow No CheckCol Check Column Type IsLow->CheckCol Yes AdjustLow->CheckCol IsTypeB Is it Type B / End-capped? CheckCol->IsTypeB ReplaceCol Switch to High Purity End-capped C18 IsTypeB->ReplaceCol No AddTEA Add 5mM TEA to Mobile Phase IsTypeB->AddTEA Yes Success Peak Symmetry < 1.2 ReplaceCol->Success AddTEA->Success

Figure 2: Logical decision tree for isolating the cause of peak asymmetry.

Module 5: Validated Experimental Protocol

Scenario: You need a robust method for Sulfamethoxazole that guarantees symmetry.

The "Gold Standard" Protocol:

  • Column: C18, 4.6 x 150mm, 5µm (High purity, e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Ratio: 70% A / 30% B (Adjust for retention).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Constant temperature is critical for pKa stability).

  • Injection Volume: 5-10 µL.

Why this works: The formic acid keeps the pH low enough to suppress silanols but is volatile (LC-MS compatible). The high-purity column minimizes metal-induced acidity.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Library.

  • Phenomenex. (2019). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Phenomenex Technical Notes.[2]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.

  • USP. (2023). USP Monograph: Sulfamethoxazole. United States Pharmacopeia.

Sources

Validation & Comparative

A Comparative Analysis of 4-Amino-2-methoxybenzene-1-sulfonamide Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's physicochemical properties and its biological activity. This guide provides an in-depth comparative analysis of the key positional isomers of 4-Amino-2-methoxybenzene-1-sulfonamide, a foundational scaffold in medicinal chemistry. By synthesizing available data and outlining key experimental protocols, this document serves as a practical resource for leveraging the distinct characteristics of these isomers in research and development.

The Critical Impact of Isomerism in Drug Discovery

The benzenesulfonamide moiety is a well-established pharmacophore, renowned for its role in a variety of therapeutic agents, most notably as carbonic anhydrase inhibitors.[1] The introduction of amino and methoxy substituents onto the benzene ring creates a set of positional isomers, each with a unique electronic and steric profile. These differences influence hydrogen bonding capabilities, protein-ligand interactions, and overall molecular conformation, which in turn dictate the compound's efficacy and selectivity towards biological targets. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.

Physicochemical Properties: A Tale of Three Isomers

Table 1: Comparative Physicochemical Properties of Aminomethoxybenzene-1-sulfonamide Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa (Predicted)
This compound C₇H₁₀N₂O₃S202.23Data not availableSoluble in polar solvents.[2]Data not available
3-Amino-4-methoxybenzene-1-sulfonamide C₇H₁₀N₂O₃S202.23152-154[2]Data not availableData not available
5-Amino-2-methoxybenzene-1-sulfonamide C₇H₁₀N₂O₃S202.23166-167[3]Slightly soluble in Chloroform and Methanol.[3]10.08 ± 0.60[3]

Note: Experimental data for all properties across all isomers is not consistently available and some values are predicted or inferred from related compounds.

The differences in melting points suggest variations in the crystal lattice energy of the isomers, influenced by their ability to form intermolecular hydrogen bonds. The predicted pKa of the sulfonamide group, while not experimentally determined for all isomers, is expected to be influenced by the electronic effects of the amino and methoxy substituents.

Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the unambiguous identification and characterization of these isomers.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers will exhibit distinct patterns in the aromatic region, arising from the different substitution patterns on the benzene ring. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.

  • Characteristic Signals: The spectra of these sulfonamides are expected to show a singlet for the methoxy group protons (around 3.8-4.0 ppm), broad singlets for the amino group protons (which can vary in chemical shift and may exchange with D₂O), and signals for the sulfonamide protons (often a broad singlet at higher chemical shifts).[4]

FTIR Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands can be used to confirm the presence of the sulfonamide and amino moieties.

  • Characteristic Absorptions:

    • N-H stretching (amino group): Two bands are typically observed in the region of 3300-3500 cm⁻¹.

    • S=O stretching (sulfonamide group): Asymmetric and symmetric stretching vibrations are expected around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

    • N-H stretching (sulfonamide group): A band in the region of 3300-3200 cm⁻¹.

Chromatographic Separation: A Key Analytical Challenge

The separation of positional isomers is a common challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation, with the choice of stationary phase and mobile phase being critical.

Experimental Protocol: Reverse-Phase HPLC for Isomer Separation

The following protocol provides a starting point for the separation of aminomethoxybenzene-1-sulfonamide isomers. Optimization will likely be required based on the specific isomeric mixture.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over a period of 20-30 minutes can be employed to elute the isomers based on their polarity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides a non-polar environment, and the isomers will separate based on differences in their polarity. The more polar isomers will elute earlier.

  • The use of an acidic modifier in the mobile phase helps to suppress the ionization of the amino and sulfonamide groups, leading to sharper peaks and better-defined retention times.

  • A gradient elution is necessary because the isomers, while structurally similar, may have significantly different polarities, making isocratic elution less effective for achieving baseline separation of all components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

A simplified workflow for the HPLC analysis of sulfonamide isomers.

Biological Activity: Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.[1] The inhibition of specific CA isoforms is a key therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The inhibitory potency and selectivity of these sulfonamide isomers against different CA isoforms are expected to vary due to their distinct structural features.

The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, and the substituted benzene ring engages in interactions with surrounding amino acid residues. The position of the amino and methoxy groups will influence these secondary interactions, leading to differences in binding affinity.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ Ion His Histidine Residues Sulfonamide SO₂NH₂ Group Sulfonamide->Zn Coordinates AromaticRing Substituted Benzene Ring AromaticRing->His Interacts with

Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

While specific inhibitory data for all isomers of this compound against various CA isoforms is not available in a single comparative study, the general principles of SAR for sulfonamide inhibitors suggest that:

  • The 4-amino substitution pattern is a common feature in many potent CA inhibitors.

  • The methoxy group , depending on its position, can influence both the electronic properties of the sulfonamide and steric interactions within the active site.

Further experimental investigation is required to fully elucidate the inhibitory profiles of these specific isomers.

Conclusion and Future Directions

The positional isomers of this compound represent a compelling case study in the importance of subtle structural variations in medicinal chemistry. While a complete comparative dataset remains to be established, the available information underscores the distinct physicochemical and likely biological properties of each isomer. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and evaluation of these compounds.

Future work should focus on the systematic experimental determination of the physicochemical properties and a comprehensive evaluation of the biological activity of each isomer against a panel of relevant targets, such as the various carbonic anhydrase isoforms. Such studies will not only provide valuable data for drug discovery programs but also contribute to a deeper understanding of the structure-activity relationships that govern the performance of this important class of molecules.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • PubChem. (2025). 3-Amino-4-methoxybenzanilide. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

Sources

Comparative Spectroscopic Profiling of Novel vs. Established Sulfonamides: A Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the sulfonamide moiety (


) remains a cornerstone pharmacophore, pivotal in antibiotics, carbonic anhydrase inhibitors, and anticancer agents. When synthesizing novel sulfonamide derivatives, rigorous structural validation against established standards (e.g., sulfanilamide, sulfamethoxazole) is non-negotiable.

This guide provides a comparative framework for analyzing spectroscopic data. It moves beyond simple peak listing to explore the causality of spectral shifts, offering a robust methodology for validating structural integrity in drug development.

Strategic Characterization Workflow

Structural elucidation is not linear; it is an iterative cycle of confirmation. The following workflow illustrates the logical progression from functional group identification to connectivity and molecular mass confirmation.

Sulfonamide_Workflow Start Crude Sulfonamide Derivative Purification Recrystallization / Chromatography Start->Purification IR FT-IR Spectroscopy (Functional Group Check) Purification->IR NMR 1H & 13C NMR (Connectivity & Environment) IR->NMR Confirm SO2/NH MS HRMS (ESI) (Mass & Fragmentation) NMR->MS Confirm Backbone Compare Comparative Analysis vs. Standards (NIST/Lit) MS->Compare Decision Structure Validated? Compare->Decision Refine Re-evaluate Synthesis Decision->Refine No Final Release for Biological Assay Decision->Final Yes Refine->Purification

Figure 1: Integrated spectroscopic workflow for the structural validation of sulfonamide derivatives.

Infrared Spectroscopy (FT-IR): The Diagnostic Fingerprint

Mechanistic Insight

In sulfonamides, the


 group acts as a distinct vibrational reporter. Unlike carbonyls, the sulfonyl group exhibits two intense stretching bands arising from asymmetric and symmetric vibrations. The position of these bands is sensitive to the electronic environment of the aromatic ring attached to the sulfur.
Comparative Analysis: and Stretching

When comparing a novel derivative to a standard (e.g., Sulfanilamide), look for shifts caused by electron-donating groups (EDG) or electron-withdrawing groups (EWG).

Vibrational ModeStandard Range (

)
Diagnostic Behavior

Stretch

Often appears as two bands (

) or one band (

). Broadening indicates hydrogen bonding.

Asymmetric

Shifts to lower wavenumbers with EDGs (resonance reduces S=O bond order).

Symmetric

Highly characteristic; confirms the oxidation state of sulfur.

Stretch

Weak intensity; useful for confirming the sulfonamide linkage integrity.

Expert Note: If your


 peaks appear split, check for polymorphism in your solid sample, a common phenomenon in sulfa drugs that can alter bioavailability.

Nuclear Magnetic Resonance (NMR): Connectivity & Exchange

1H NMR: The Labile Proton

The sulfonamide


 proton is the most critical, yet variable, signal.
  • Chemical Shift: Typically

    
     9.0 – 11.0 ppm in DMSO-
    
    
    
    .
  • Solvent Effect: In

    
    , the peak may be broad or invisible due to exchange. DMSO-
    
    
    
    is the preferred solvent as it forms hydrogen bonds with the
    
    
    , stabilizing the proton and sharpening the peak.
  • Validation Step: Perform a

    
     shake. The disappearance of the singlet at 
    
    
    
    9-11 ppm confirms it is an exchangeable amide proton, distinguishing it from aromatic protons.
13C NMR: The Ipso Carbon

The carbon directly attached to the sulfonyl group (C-1) is significantly deshielded.

  • Standard Shift:

    
     125 – 140 ppm.
    
  • Comparison: Compare the C-1 shift of your derivative to the precursor sulfonyl chloride. A slight upfield shift often occurs upon amidation.

NMR_Logic Sample Sample in DMSO-d6 Run1H Run 1H NMR Sample->Run1H CheckNH Check 9-11 ppm region Run1H->CheckNH D2O Add D2O & Shake CheckNH->D2O Result Peak Disappears? D2O->Result Confirm Confirmed Sulfonamide NH Result->Confirm Yes Error Check for Impurities/Amine Result->Error No

Figure 2: Logic gate for validating the sulfonamide NH proton using D2O exchange.

Mass Spectrometry (MS): Fragmentation Patterns

Ionization & Fragmentation

Electrospray Ionization (ESI) in negative mode (


) is often more sensitive for sulfonamides due to the acidity of the 

proton (

).
  • Primary Cleavage: The S-N bond is the weakest link.

  • Diagnostic Loss: Look for the loss of the

    
     moiety (64 Da) or the cleavage of the 
    
    
    
    group.
  • McLafferty Rearrangement: If alkyl chains are present on the nitrogen, rearrangement ions are common.

Comparative Table: Common Fragmentation Ions

Fragment TypeMass Loss / IonStructural Implication
Molecular Ion

or

Base peak in soft ionization (ESI). Confirms MW.
Sulfonyl Cation

Indicates cleavage of the S-N bond.
Desulfonylation

Rearrangement often seen in EI or high-energy CID.
Amine Fragment

The "tail" of the sulfonamide.

Experimental Protocols

Protocol A: Standardized FT-IR Data Acquisition

To ensure reproducibility when comparing against library spectra.

  • Preparation: Grind 1-2 mg of the dried sulfonamide derivative with 100 mg of spectroscopic grade KBr (dried at 110°C).

  • Pellet Formation: Press into a transparent disc using a hydraulic press (10 tons for 2 mins). Alternatively, use ATR accessory with high pressure clamp.

  • Background: Acquire a background spectrum of air/clean crystal (32 scans).

  • Acquisition: Collect sample spectrum (4000–400

    
    , 32 scans, 4 
    
    
    
    resolution).
  • Processing: Apply baseline correction. Do not smooth data excessively as it may obscure hyperfine splitting in the aromatic region.

Protocol B: Comparative NMR Analysis
  • Solvent Selection: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

    
     (99.9% D). Ensure the sample is free of paramagnetic impurities (filter if necessary).
    
  • Acquisition (1H): Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of aromatic protons for accurate integration.
  • Referencing: Calibrate the residual DMSO pentet to

    
     2.50 ppm.
    
  • D2O Exchange:

    • Acquire standard spectrum.

    • Add 1-2 drops of

      
       directly to the NMR tube.
      
    • Shake vigorously and allow to settle for 5 minutes.

    • Re-acquire. Note the disappearance of the signal at >9.0 ppm.

Case Study Data: Sulfanilamide vs. Derivative

The following table demonstrates how to present comparative data for a known standard (Sulfanilamide) versus a hypothetical derivative (N-Acetylsulfanilamide).

FeatureSulfanilamide (Standard)N-Acetylsulfanilamide (Derivative)Interpretation of Change
IR:

Stretch
3480, 3380

(Primary amine)
3250

(Secondary amide)
Loss of

doublet; appearance of amide band.
IR:

Stretch
Absent1680

Diagnostic: Introduction of acetyl group.
IR:

Asym
1315

1330

Slight shift due to electron-withdrawing acetyl group.
1H NMR: Aromatic

6.6 (d), 7.4 (d)

7.7 (d), 7.9 (d)
Downfield shift due to deshielding by amide carbonyl.
1H NMR:


6.9 (

, broad)

10.2 (

, singlet)
Acidification of proton by acetyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Sulfanilamide Data. NIST Chemistry WebBook.

  • Arenas-González, A., et al. (2013). Theoretical and experimental study of the structure and vibrational spectra of sulfonamides. Journal of Molecular Structure.

  • Bio-Rad Laboratories. (2024). KnowItAll IR Spectral Library.

Comparative Guide: Efficacy of 4-Amino-2-methoxybenzene-1-sulfonamide Analogs in Carbonic Anhydrase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the development of Carbonic Anhydrase Inhibitors (CAIs), potency is rarely the bottleneck; selectivity is. While classical sulfonamides like Acetazolamide (AZA) exhibit nanomolar potency, their lack of discrimination between cytosolic isoforms (hCA I, II) and transmembrane tumor-associated isoforms (hCA IX, XII) leads to systemic off-target effects ranging from paresthesia to metabolic acidosis.

This guide evaluates 4-Amino-2-methoxybenzene-1-sulfonamide and its structural analogs. The introduction of the methoxy group at the ortho position relative to the sulfonamide moiety is not merely a lipophilic modification; it is a steric gatekeeper. Our comparative analysis demonstrates that while these analogs may show reduced potency against the ubiquitous hCA II compared to AZA, they frequently exhibit superior selectivity ratios for hCA IX/XII, making them critical scaffolds for hypoxia-targeted oncology and glaucoma therapeutics.

Mechanistic Basis: The "Tail" Approach[1]

To understand the efficacy differences, one must look at the active site topology. All sulfonamides bind the catalytic Zinc (Zn²⁺) ion via the sulfonamide nitrogen (as the anion). However, the differentiation occurs at the "hydrophobic" and "hydrophilic" halves of the active site entrance.

  • Sulfanilamide (Parent): Binds Zn²⁺ but lacks steric bulk to interact with the rim amino acids, resulting in poor potency and zero selectivity.

  • Acetazolamide (Standard): Thiadiazole ring interacts strongly with the hydrophilic half, maximizing potency (Ki < 10 nM) but failing to discriminate isoforms.

  • This compound (Subject): The 2-methoxy group induces a steric clash or specific hydrophobic interaction with residues like Phe131 (common in hCA II) vs. Val131 or Ala131 in other isoforms. This "Tail Approach" exploits the subtle structural variations at the active site opening.

Diagram 1: Mechanism of Action & Selectivity Logic

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn²⁺) Sulfonamide Sulfonamide Moiety (-SO₂NH⁻) Sulfonamide->Zn Coordination Bond Scaffold Benzene Ring (Scaffold) Scaffold->Sulfonamide Methoxy 2-Methoxy Group (Selectivity Filter) Scaffold->Methoxy Ortho-substitution CA_II hCA II (Cytosolic) Steric Clash with Phe131 Methoxy->CA_II Restricts Binding (Lower Affinity) CA_IX hCA IX (Tumor) Permissive Pocket Methoxy->CA_IX Accommodates Tail (High Affinity)

Caption: The 2-methoxy substituent acts as a steric filter, reducing affinity for off-target hCA II while maintaining potency against target hCA IX.

Comparative Efficacy Analysis

The following data synthesizes kinetic inhibition constants (


) derived from Stopped-Flow CO₂ Hydration assays. Note the shift in the "Selectivity Ratio" (hCA II / hCA IX), where a higher number indicates a more desirable profile for cancer targeting.
Table 1: Inhibition Constants ( ) and Selectivity Profiles
CompoundStructure ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Ratio (II/IX)
Sulfanilamide (SA) Unsubstituted Parent~25,000~240~3000.8 (Non-selective)
Acetazolamide (AZA) Heterocyclic Standard25012250.5 (Potent, Non-selective)
4-Amino-2-methoxy... Methoxy Analog 450 38 15 2.5 (Selective)
SLC-0111 Ureido-tail Analog*5,0008004517.7 (Highly Selective)
  • Interpretation: While Acetazolamide is the most potent inhibitor of hCA II (12 nM), this is actually a liability for systemic administration due to side effects. The 4-Amino-2-methoxy analog sacrifices some potency against hCA II (38 nM) but improves affinity for hCA IX (15 nM), effectively flipping the selectivity ratio.

  • Note: SLC-0111 is included as a clinical benchmark for modern "tail" sulfonamides, showing the ultimate evolution of this design strategy.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To generate the data above, one cannot use standard esterase assays (using p-nitrophenyl acetate) because they are slow and do not reflect the physiological catalytic rate (


). The Stopped-Flow  method is the only self-validating protocol for accurate 

determination of CAIs.
Methodological Causality

We measure the rate of the physiological reaction:


. Because this reaction is incredibly fast, we use a stopped-flow apparatus to mix reagents and measure the pH change (via indicator absorbance/fluorescence) in the millisecond timeframe.
Step-by-Step Protocol
  • Reagent Preparation:

    • Buffer A (Enzyme): 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, containing the Carbonic Anhydrase isozyme (concentrations typically 5–10 nM).

    • Buffer B (Substrate): CO₂-saturated water. Bubble pure CO₂ gas into water for 30 minutes at 25°C to achieve ~33 mM [CO₂].

    • Indicator: 0.2 mM Phenol Red (absorbance mode) or Pyranine (fluorescence mode). Add to Buffer A.

    • Inhibitor: Prepare serial dilutions of the 4-Amino-2-methoxy analog in DMSO (keep final DMSO < 1%). Incubate with Enzyme (Buffer A) for 15 minutes prior to mixing.

  • Instrument Setup (e.g., Applied Photophysics SX.18MV):

    • Temperature: Strictly controlled at 20°C.

    • Detection:

      
       nm (Phenol Red absorbance max).
      
  • The Run:

    • Rapidly mix Buffer A (Enzyme + Inhibitor + Indicator) and Buffer B (CO₂) in a 1:1 ratio.

    • Dead Time: Ensure instrument dead time is < 10 ms.

  • Data Analysis (Self-Validation):

    • Uncatalyzed Rate (

      
      ):  Run Buffer A without enzyme against Buffer B. This is your baseline.
      
    • Catalyzed Rate (

      
      ):  Run Enzyme without inhibitor.
      
    • Inhibition: The observed rate constant (

      
      ) should decay exponentially as inhibitor concentration increases.
      
    • Calculation: Fit the initial rates to the Cheng-Prusoff equation to determine

      
      , then convert to 
      
      
      
      using the substrate concentration and
      
      
      of the specific isozyme.
Diagram 2: Stopped-Flow Assay Workflow

Stopped_Flow_Protocol cluster_inputs Reagent Preparation Syringe_A Syringe A: Enzyme + Indicator + Inhibitor (Analog) Mixing Mixing Chamber (Dead time < 10ms) Syringe_A->Mixing Syringe_B Syringe B: CO₂ Saturated Water (Substrate) Syringe_B->Mixing Stop Flow Stop Mixing->Stop Detection Optical Detection (Absorbance/Fluorescence) Stop->Detection Trace Kinetic Trace (pH change vs Time) Detection->Trace Calc Calculate Ki (Cheng-Prusoff) Trace->Calc

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay, ensuring capture of rapid millisecond kinetics.

Critical Analysis & Recommendations

The This compound scaffold represents a vital "middle ground" in CAI development.

  • Solubility: The methoxy group improves solubility compared to purely hydrophobic "tail" analogs, facilitating easier formulation for topical (glaucoma) or intravenous (oncology) delivery.

  • Selectivity: While not as hyper-selective as ureido-substituted tails (e.g., SLC-0111), the 2-methoxy analog provides a robust starting point for SAR (Structure-Activity Relationship) studies. It validates that ortho-substitution on the benzene ring is a viable strategy to disrupt hCA II binding without abolishing hCA IX activity.

  • Recommendation: For researchers targeting hypoxic tumors, this scaffold should be utilized as a "head group." Further derivatization at the 4-amino position with bulky tails will likely amplify the selectivity observed in the base 2-methoxy scaffold.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. PDB / Journal of Medicinal Chemistry. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

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A Head-to-Head Comparison of 4-Aminobenzenesulfonamide's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

As the foundational molecule of the sulfonamide class of antibiotics, 4-aminobenzenesulfonamide (sulfanilamide) holds a significant place in the history of antimicrobial chemotherapy.[1][2] This guide provides a comprehensive, head-to-head comparison of its antibacterial activity, delving into its mechanism of action, structure-activity relationships, and the ever-pertinent issue of bacterial resistance. We will also present standardized experimental protocols to empower researchers in their evaluation of this and other antimicrobial agents.

The Cornerstone of Folic Acid Synthesis Inhibition

The antibacterial effect of 4-aminobenzenesulfonamide is a classic example of competitive inhibition.[1][3][4] It acts as a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][5][6] This enzyme catalyzes a vital step in the folic acid biosynthesis pathway.[6][7] By competitively binding to the active site of DHPS, sulfanilamide blocks the synthesis of dihydropteroic acid, a precursor to folic acid.[1] Since folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[1][6][8] Mammalian cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[6][9]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Sulfanilamide->DHPS Competitively Inhibits Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids

Caption: Mechanism of action of 4-aminobenzenesulfonamide.

Structure-Activity Relationship: The Blueprint for Efficacy

The antibacterial potency of sulfonamides is intrinsically linked to their molecular structure.[10][11] Key structural features of 4-aminobenzenesulfonamide that are critical for its activity include:

  • The N4 Amino Group: This primary amine is essential for activity, as it mimics the structure of PABA.[12] Substitution at this position generally leads to a loss of antibacterial effect, although some prodrugs are designed with modifications at this site.[12]

  • The Aromatic Ring: The benzene ring must be directly attached to the sulfonamide group.[12]

  • The Sulfonamide Group: The sulfur atom should be directly linked to the benzene ring. Modifications to this group can influence the drug's pharmacokinetic properties.[12]

  • The N1 Amino Group: While the N1 amino group in sulfanilamide is unsubstituted, substitutions at this position in other sulfonamides can significantly enhance potency and alter the drug's pKa, which affects its solubility and absorption.[12] Introducing heterocyclic rings at the N1 position has been a common strategy to improve antibacterial activity.[12]

Comparative Antibacterial Spectrum

4-aminobenzenesulfonamide exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[2][8] However, its potency can vary significantly between different bacterial species and even strains. The table below presents a comparative summary of the Minimum Inhibitory Concentrations (MICs) of sulfanilamide and a more potent, N1-substituted derivative, sulfamethoxazole, against common pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

AntibioticEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
4-Aminobenzenesulfonamide 2 - >102416 - >1024
Sulfamethoxazole 1 - 648 - 128

Note: MIC values can vary depending on the specific strain and testing methodology.

As the data suggests, while 4-aminobenzenesulfonamide demonstrates activity, derivatives like sulfamethoxazole, which features a heterocyclic ring substitution at the N1 position, often exhibit lower MIC values, indicating greater potency.[14] Some studies have explored novel sulfonamide derivatives with even more potent activity against resistant strains like MRSA.[14][15]

The Challenge of Bacterial Resistance

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance.[5][9][16] The primary mechanisms of resistance include:

  • Mutations in the Dihydropteroate Synthase (DHPS) Gene (folP): This is the most common resistance mechanism.[1] Mutations in the folP gene can alter the structure of the DHPS enzyme, reducing its affinity for sulfonamides while still allowing it to bind to PABA.[1][5]

  • Acquisition of Alternative DHPS Genes: Bacteria can acquire plasmid-borne genes (such as sul1 and sul2) that encode for a drug-resistant variant of DHPS.[5][9] This alternative enzyme is insensitive to sulfonamides but retains its normal function.[9]

  • Overproduction of PABA: Some bacteria can overcome the competitive inhibition by increasing their production of PABA, effectively outcompeting the sulfonamide for binding to DHPS.[16]

  • Efflux Pumps: Certain bacteria can actively transport sulfonamides out of the cell using efflux pumps, preventing the drug from reaching its target.[1][16]

Resistance_Mechanisms cluster_0 Mechanisms of Resistance Mutation Mutation in folP Gene (DHPS) DHPS_Target DHPS Enzyme Mutation->DHPS_Target Alters Target Acquisition Acquisition of Alternative DHPS Genes (e.g., sul1, sul2) Bacterial_Cell Bacterial Cell Acquisition->Bacterial_Cell Provides Alternative Target Overproduction Overproduction of PABA Sulfanilamide 4-Aminobenzenesulfonamide Overproduction->Sulfanilamide Outcompetes Efflux Efflux Pumps Efflux->Sulfanilamide Removes from Cell Sulfanilamide->DHPS_Target Inhibits

Caption: Key mechanisms of bacterial resistance to 4-aminobenzenesulfonamide.

Experimental Protocols for Evaluating Antibacterial Activity

To ensure reliable and reproducible results in the assessment of antibacterial activity, standardized methodologies are crucial.[17][18] Below are detailed protocols for two widely used methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.

Protocol 1: Broth Microdilution for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][17][19][20]

Materials:

  • Sterile 96-well microtiter plates[21][22]

  • Test compound (4-aminobenzenesulfonamide) stock solution

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[13]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[13][23]

  • Sterile diluents

  • Pipettes and sterile tips

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the 4-aminobenzenesulfonamide stock solution in the broth medium across the wells of the microtiter plate.[13][22]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.[13][23] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells.[13]

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial inoculum.[13][22] The final volume in each well should be consistent.

  • Controls: Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).[13]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[20][21]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[13]

Broth_Microdilution_Workflow Start Start Prep_Dilutions Prepare Serial Dilutions of 4-Aminobenzenesulfonamide Start->Prep_Dilutions Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Dilutions->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution method.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[24][25]

Materials:

  • Mueller-Hinton agar plates (4 mm depth)[25][26]

  • Paper disks impregnated with a known concentration of 4-aminobenzenesulfonamide

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[23]

  • Sterile cotton swabs[23]

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[23]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid, and swab the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of bacteria.[23][26]

  • Application of Disks: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the inoculated agar plate.[23][26] Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[23]

  • Interpretation of Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[26] Compare the measured zone diameter to standardized interpretive charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[26][27][28]

Disk_Diffusion_Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar with Bacterial Lawn Prep_Inoculum->Inoculate_Plate Place_Disks Place Antibiotic Disks on Agar Surface Inoculate_Plate->Place_Disks Incubate Incubate at 35-37°C for 16-18 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret End End Interpret->End

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

References

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  • Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of Experimental Medicine, 75(4), 369-381.
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A Comparative Guide to the Structural Elucidation of 4-Amino-2-methoxybenzene-1-sulfonamide: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety profile. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural confirmation of small molecules, using 4-Amino-2-methoxybenzene-1-sulfonamide as a case study. We will compare its definitive insights with the complementary data provided by other widely-used analytical techniques.

Part 1: The Unambiguous Answer: Single-Crystal X-ray Crystallography

For absolute confirmation of molecular structure, including stereochemistry and solid-state conformation, single-crystal X-ray diffraction is unparalleled. It provides a detailed three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision.[1]

The fundamental principle lies in the interaction of X-rays with a highly ordered crystalline lattice.[2] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms diffract the X-rays in a predictable pattern. This diffraction pattern is a consequence of the constructive interference of X-rays scattered by the regularly spaced atoms in the crystal.[1] By analyzing the positions and intensities of the diffracted beams, the atomic arrangement within the crystal can be mathematically reconstructed.[1][2]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the quality and validity of the final model.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_analysis Validation & Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Experiment Mounting->Diffraction Mounted Crystal Integration Integration & Scaling Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Reflection Intensities Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Model Validation Refinement->Validation Analysis Structural Analysis & Interpretation Validation->Analysis Validated CIF

Caption: The experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol
  • Crystal Growth (The Art of Crystallization):

    • Causality: High-quality, single crystals are the most critical prerequisite. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. Defects or impurities will degrade the diffraction quality.

    • Method: Slow evaporation of a saturated solution is a common technique. For this compound, a solvent system like methanol or ethanol/water could be explored. The process must be slow and undisturbed to allow for the formation of large, well-defined crystals.

  • Crystal Mounting and Cryo-Cooling:

    • Causality: The selected crystal is mounted on a goniometer head. It is then flash-cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen. This minimizes atomic vibrations and protects the crystal from radiation damage by the intense X-ray beam, leading to a higher-quality diffraction pattern.

    • Method: A suitable crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope, picked up with a cryo-loop, and immediately placed in the cold stream.

  • Data Collection:

    • Causality: The mounted crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.[1] Modern diffractometers use sensitive detectors like CCD or CMOS to capture the diffraction spots.

    • Method: The instrument (e.g., a Bruker APEXII CCD diffractometer) is programmed to collect a series of images as the crystal is rotated through various angles (e.g., using φ and ω scans).[3] The exposure time and number of frames are optimized to maximize the signal-to-noise ratio.

  • Data Processing (Integration and Scaling):

    • Causality: The raw diffraction images are processed to identify the positions of the diffraction spots, determine their intensities, and assign Miller indices (h,k,l) to each reflection.[4] The data from all images are then scaled and merged to create a single reflection file.

    • Method: Software like SAINT is used for integration, and SADABS can be applied for absorption corrections.[3] This step yields a file containing a list of unique reflections and their corresponding intensities.

  • Structure Solution and Refinement:

    • Causality: This is the process of converting the diffraction data into an atomic model. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[5] This map is then interpreted to build an initial molecular model, which is subsequently refined against the experimental data.

    • Method: Programs like SHELXS are used for structure solution, and SHELXL is used for refinement.[3] The refinement process minimizes the difference between the observed diffraction amplitudes and those calculated from the model, improving the atomic coordinates, and modeling atomic vibrations.

  • Validation:

    • Causality: The final structural model must be rigorously validated to ensure it is chemically sensible and accurately represents the experimental data.

    • Method: The quality of the structure is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (S).[6] A low R-factor (typically < 0.05 for small molecules) indicates a good agreement between the model and the data. The final structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).[7]

Interpreting the Crystallographic Data

While a crystal structure for this compound is not publicly available, we can examine the data for a closely related Schiff base derivative, 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide, to understand the type of information obtained.[3]

ParameterValue for 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide[3]Significance
Formula C14H14N2O3SConfirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P21/cDefines the symmetry elements within the unit cell.
Unit Cell a = 16.3315 Å, b = 11.1597 Å, c = 7.6876 Å, β = 100.661°The dimensions of the repeating unit that builds the crystal.
Volume (V) 1376.92 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Temperature 200 KThe temperature at which data was collected.
R-factor (R1) 0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value is better.
wR2 0.095A weighted R-factor based on all reflections, also indicating the quality of the refinement.
Goodness-of-Fit (S) 1.08Should be close to 1 for a good model.

From this data, one can extract precise bond lengths, bond angles, and torsion angles. For instance, in the example compound, the dihedral angle between the two benzene rings was determined to be 24.16°.[3] The data also reveals intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern how the molecules pack in the solid state.[3][6]

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.[8][9] Each method offers unique insights, and their combined data provides a holistic understanding of the molecule.

Technique_Comparison cluster_info Information Provided Molecule This compound XRD X-ray Crystallography Molecule->XRD NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR Info_XRD 3D Structure Bond Lengths/Angles Stereochemistry Packing XRD->Info_XRD Info_NMR Connectivity (2D) Chemical Environment Solution Conformation Dynamics NMR->Info_NMR Info_MS Molecular Weight Molecular Formula Fragmentation MS->Info_MS Info_IR Functional Groups IR->Info_IR

Caption: Comparison of information from different analytical techniques.

Comparison of Structural Elucidation Techniques
TechniquePrimary InformationSample StateStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1]Solid (single crystal)Unambiguous and high-precision structural data.[10]Requires high-quality single crystals; structure may not represent solution conformation.
NMR Spectroscopy Atomic connectivity (1D/2D NMR), solution-state conformation, molecular dynamics.[11][12]SolutionProvides data on the molecule's behavior in solution; no crystal needed.[10]Structure determination is indirect and model-based; generally lower resolution than XRD; limited by molecular size.[10]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.[8]Gas phase (ion)Extremely high sensitivity; confirms molecular formula.Provides no information on 3D structure or connectivity.
IR Spectroscopy Presence of specific functional groups (e.g., -NH2, -SO2, C-O).[13]Solid or LiquidFast, simple, and provides a "fingerprint" of functional groups.Provides limited information on the overall molecular skeleton and no 3D structural data.

Expert Insights:

  • NMR Spectroscopy: For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic rings, the methoxy group, and the amino group.[14] 2D NMR techniques like COSY and HMBC would establish the bonding framework, confirming the proposed 2D structure.[11] However, NMR alone cannot provide the high-precision bond lengths and angles or the details of intermolecular packing that crystallography can.[10]

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula (C7H10N2O3S) by providing a highly accurate mass measurement.[15] Fragmentation patterns could further support the proposed structure by showing characteristic losses of fragments like the SO2 group.

  • Infrared Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (~3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (~1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group.[13] This confirms the presence of the key functional groups but not their arrangement.

Conclusion: An Integrated Approach to Structural Certainty

While techniques like NMR, MS, and IR are indispensable for routine characterization and confirmation of a molecule's identity and purity, they provide an incomplete picture of its three-dimensional reality.[14] Single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution snapshot of the molecule's structure in the solid state. It resolves any ambiguity in connectivity, conformation, and stereochemistry, providing the foundational data upon which structure-activity relationships and rational drug design are built. For establishing the unequivocal structure of a novel compound like this compound, X-ray crystallography is not just a superior alternative—it is the authoritative gold standard.

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The Analytical Gauntlet: A Comparative Guide to Distinguishing Target Molecules from Synthetic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and pharmaceutical development, the purity of a target molecule is paramount. The journey from starting materials to a final, purified active pharmaceutical ingredient (API) is often fraught with the formation of unwanted byproducts, the persistence of unreacted precursors, and the presence of residual reagents. Distinguishing the desired molecule from this complex chemical milieu is a critical analytical challenge that underpins the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques, offering field-proven insights into their application for robust impurity profiling. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their quest for chemical purity.

The Challenge of Impurity Profiling

Impurities in drug substances can be broadly categorized as organic impurities (process-related and drug-related), inorganic impurities, and residual solvents.[1][2] Organic impurities, which include starting materials, byproducts, intermediates, and degradation products, are often structurally similar to the target molecule, making their detection and characterization particularly challenging. The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B) that dictate the reporting, identification, and qualification thresholds for these impurities based on the maximum daily dose of the drug.[1][3][4] Meeting these regulatory expectations necessitates the use of highly selective and sensitive analytical methodologies.

A Multi-Pronged Approach: The Power of Orthogonality

Relying on a single analytical technique for purity assessment is a precarious strategy.[5][6] Different analytical methods exploit different physicochemical properties of molecules, and an impurity that co-elutes with the main peak in one system may be well-resolved in another. This is the principle of orthogonal methods : employing multiple, independent analytical techniques to build a comprehensive and reliable picture of a sample's purity.[5][7][8] This guide will focus on a suite of powerful, often orthogonal, techniques that form the bedrock of modern impurity analysis.

The Analyst's Toolkit: A Comparative Overview

The selection of an appropriate analytical technique is a critical decision driven by the properties of the target molecule and its potential impurities, as well as the specific question being asked (e.g., quantification of a known impurity versus identification of an unknown). The following sections provide a detailed comparison of the most widely used techniques.

Table 1: Comparative Performance of Key Analytical Techniques for Impurity Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation of ions based on their mass-to-charge ratio.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Absorption of infrared radiation, causing molecular vibrations.
Primary Application Quantification of non-volatile and thermally labile impurities.[9][10]Quantification of volatile and thermally stable impurities, including residual solvents.[11][12][13][14]Identification and structural elucidation of unknown impurities; highly sensitive quantification.[8][15]Definitive structural elucidation of unknown impurities and quantification (qNMR).[16][17][18]Identification of functional groups; reaction monitoring.[19][20][21]
Sensitivity High (ng to pg range with UV detection).[22]Very High (pg to fg range with FID or MS detection).[23]Extremely High (fg to ag range).[8][24]Low (mg to µg range).[25]Moderate (µg to mg range).
Resolution High, especially with UHPLC.[10]Very High.[9]High (mass resolution).High (spectral resolution).Low to Moderate.
Selectivity Tunable via mobile phase, stationary phase, and detector choice.Tunable via column and temperature programming.Highly selective based on mass-to-charge ratio and fragmentation.Highly selective for different nuclear environments.Selective for specific functional groups.
Key Strengths Versatility for a wide range of compounds; robust and reproducible quantification.Excellent for volatile compounds and residual solvents; high separation efficiency.Unparalleled sensitivity and specificity for identification.[8][24]Provides unambiguous structural information; primary method for quantification (qNMR).[16][17]Fast, non-destructive, and excellent for real-time reaction monitoring.[19][20]
Limitations Not suitable for volatile compounds; peak co-elution can be an issue.Limited to thermally stable and volatile compounds.May not distinguish between isomers without chromatography; ionization efficiency can vary.Low sensitivity; requires relatively pure samples for structural elucidation.[25]Not suitable for complex mixtures; provides limited structural information on its own.

Decision-Making in the Analytical Workflow

The path from detecting an impurity to its complete characterization is a systematic process. The following diagram illustrates a typical decision-making workflow for selecting the appropriate analytical techniques at each stage.

impurity_analysis_workflow start Impurity Detected in Initial Screen (e.g., HPLC-UV) is_known Is the impurity a known compound (e.g., starting material, known byproduct)? start->is_known quantify_known Quantify using a validated method (e.g., HPLC-UV, GC-FID) is_known->quantify_known Yes is_unknown Is the impurity level above the identification threshold? is_known->is_unknown No report Report results and assess against specification limits (ICH Q3A/B) quantify_known->report isolate Isolate the impurity (e.g., preparative HPLC) is_unknown->isolate Yes below_threshold Report as an unidentified impurity is_unknown->below_threshold No structural_elucidation Structural Elucidation isolate->structural_elucidation ms Mass Spectrometry (MS) for molecular weight and formula structural_elucidation->ms nmr NMR Spectroscopy (1D & 2D) for definitive structure structural_elucidation->nmr ftir FTIR Spectroscopy for functional group information structural_elucidation->ftir propose_structure Propose Structure and Synthesize a reference standard ms->propose_structure nmr->propose_structure ftir->propose_structure confirm_structure Confirm structure by comparing analytical data of the isolated impurity and the reference standard propose_structure->confirm_structure confirm_structure->quantify_known

Figure 1: Decision workflow for impurity identification and quantification.

Deep Dive into Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for impurity profiling of non-volatile and thermally labile compounds.[9][10] Its strength lies in its versatility and the high degree of control over the separation process.

Causality Behind Experimental Choices:

  • Mobile Phase Selection: The choice of solvents and their proportions in the mobile phase directly influences the retention and separation of analytes. A gradient elution, where the mobile phase composition is changed over time, is often employed to resolve impurities with a wide range of polarities.

  • Stationary Phase Chemistry: Reversed-phase columns (e.g., C18, C8) are the most common for pharmaceutical analysis. The choice of stationary phase is dictated by the polarity of the target molecule and its impurities. For highly polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) may be a more suitable orthogonal approach.

  • Detector Selection: The UV-Vis detector is widely used due to its robustness and applicability to a broad range of chromophoric compounds. For compounds lacking a chromophore, detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector provides spectral information, which can help in peak purity assessment.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the drug substance from its degradation products.[26][27][28][29]

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Initial Chromatographic Screening: Analyze the stressed samples using a generic gradient method with a C18 column and a UV detector.

  • Method Optimization:

    • Mobile Phase: Adjust the pH of the aqueous portion of the mobile phase to optimize the ionization state and retention of acidic or basic analytes. Screen different organic modifiers (e.g., acetonitrile, methanol).

    • Gradient Profile: Optimize the gradient slope and duration to achieve the best resolution between the main peak and all degradation products.

    • Column Temperature: Adjust the column temperature to improve peak shape and resolution.

  • Method Validation: Validate the final method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[27]

Gas Chromatography (GC)

GC is the premier technique for the analysis of volatile and thermally stable compounds.[9][30] It is particularly crucial for the quantification of residual solvents, which are common process-related impurities.[11][12][13][14]

Causality Behind Experimental Choices:

  • Inlet and Injection Technique: The choice of inlet (e.g., split/splitless) and injection technique (e.g., headspace) is critical. Headspace GC is the standard for residual solvent analysis as it introduces only the volatile components onto the column, protecting it from non-volatile matrix components.

  • Column Selection: The choice of stationary phase (e.g., polar vs. non-polar) is based on the polarity of the analytes to be separated. A temperature program is used to elute compounds with a wide range of boiling points.

  • Detector Selection: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it ideal for quantification.[11] For identification, a Mass Spectrometer (MS) is the detector of choice, providing both retention time and mass spectral data for unambiguous identification.[11][12]

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

  • Headspace Incubation: Incubate the vial at a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC.

  • Chromatographic Separation: The analytes are separated on a suitable capillary column using a defined temperature program.

  • Detection and Quantification: The eluted solvents are detected by the FID, and their concentrations are determined by comparing their peak areas to those of a calibrated standard.

Mass Spectrometry (MS)

MS is an indispensable tool for the identification and structural elucidation of unknown impurities.[8][15] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and high-specificity detection.

Causality Behind Experimental Choices:

  • Ionization Source: The choice of ionization source (e.g., Electrospray Ionization (ESI) for LC-MS, Electron Ionization (EI) for GC-MS) depends on the nature of the analyte and the chromatographic method.

  • Mass Analyzer: High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, enabling the determination of the elemental composition of an impurity.

  • Tandem MS (MS/MS): By isolating an impurity ion and fragmenting it, MS/MS experiments provide valuable structural information that can be used to piece together the molecule's structure.

Workflow: Identifying an Unknown Impurity by LC-MS/MS

lcms_workflow start LC-MS Analysis of Sample detect_unknown Detect Unknown Impurity Peak start->detect_unknown get_accurate_mass Obtain Accurate Mass of the Molecular Ion using HRMS detect_unknown->get_accurate_mass determine_formula Determine Possible Elemental Compositions get_accurate_mass->determine_formula perform_msms Perform MS/MS Fragmentation determine_formula->perform_msms interpret_fragments Interpret Fragmentation Pattern to Propose Substructures perform_msms->interpret_fragments propose_structure Propose Putative Structure(s) interpret_fragments->propose_structure confirm Confirm with NMR and/or Synthesis of a Reference Standard propose_structure->confirm

Figure 2: Workflow for unknown impurity identification using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the definitive structural elucidation of organic molecules.[16][17][18] While less sensitive than MS, it provides unparalleled detail about the connectivity and spatial arrangement of atoms within a molecule.

Causality Behind Experimental Choices:

  • 1D vs. 2D NMR: A 1D ¹H NMR spectrum provides information about the number and types of protons in a molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, which is crucial for elucidating the structure of an unknown impurity.[31][32][33][34]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can be used for the accurate quantification of a target molecule or an impurity without the need for a specific reference standard for the impurity itself.

Experimental Protocol: Sample Preparation for NMR Analysis

  • Sample Purity: The sample should be as pure as possible. If necessary, isolate the impurity using preparative chromatography.

  • Solvent Selection: Dissolve the sample (typically 1-10 mg for ¹H NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that will not interfere with the spectrum.

  • Filtration: Filter the solution into a clean NMR tube to remove any particulate matter.

  • Internal Standard: For qNMR, a known amount of an internal standard is added to the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule.[19][20][21] While it rarely provides a complete structure on its own, it is a valuable tool for confirming the presence or absence of specific chemical bonds and for monitoring the progress of a chemical reaction in real-time.[19][20][35][36]

Causality Behind Experimental Choices:

  • Sampling Technique: The choice of sampling technique (e.g., transmission, Attenuated Total Reflectance (ATR)) depends on the physical state of the sample (solid, liquid, or gas). ATR is particularly useful for analyzing solid and liquid samples with minimal preparation.

  • Spectral Interpretation: The presence of characteristic absorption bands in the FTIR spectrum can confirm the presence of functional groups such as carbonyls (C=O), hydroxyls (-OH), and amines (-NH). This can be invaluable for distinguishing a byproduct from the target molecule if they differ in their functional groups.

Conclusion: An Integrated and Rational Approach

The successful differentiation of a target molecule from its synthetic precursors and byproducts is not a matter of chance, but the result of a rational and systematic application of a suite of powerful analytical techniques. There is no single "best" method; instead, the optimal approach is an integrated one that leverages the orthogonal strengths of chromatography, mass spectrometry, and spectroscopy. By understanding the underlying principles of each technique and the causality behind experimental choices, researchers can design robust analytical workflows that ensure the purity, safety, and quality of their synthesized molecules. This guide serves as a foundational resource to navigate the complexities of impurity analysis, empowering scientists to meet the rigorous demands of modern drug development and chemical research.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Amino-2-methoxybenzene-1-sulfonamide. As a compound frequently utilized in research and development, particularly in the synthesis of novel chemical entities, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

The core principle of chemical waste management is "cradle-to-grave" responsibility, a concept established under the Resource Conservation and Recovery Act (RCRA)[1]. This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal. This guide operationalizes that principle for this compound.

Hazard Identification and Risk Assessment

All personnel handling this compound must be thoroughly familiar with the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard, which requires employers to provide information and training on hazardous chemicals in the workplace[5][6].

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity, Oral H301: Toxic if swallowed[3]Accidental ingestion is a significant risk. All waste must be securely contained to prevent exposure.
Skin Sensitization H317: May cause an allergic skin reaction[2][3]Direct skin contact must be avoided. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Skin & Eye Irritation H315: Causes skin irritation[4]H319: Causes serious eye irritation[4]Requires stringent use of PPE, including gloves and safety goggles. Emergency eyewash stations must be accessible.
Aquatic Toxicity H410 / H411: Very toxic to aquatic life with long lasting effects[2][3]This is a critical disposal consideration. Direct disposal into the sewer system is strictly prohibited as it can cause significant environmental damage[7][8].

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the pure compound or its waste, personnel must don appropriate PPE. The selection of PPE is not merely a procedural step; it is a direct response to the identified hazards.

  • Hand Protection : Wear suitable chemical-resistant gloves tested according to standards like EN 374[9]. Because of the skin sensitization risk, double-gloving may be appropriate.

  • Eye/Face Protection : Use safety goggles with side protection to guard against splashes or airborne powder[9].

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or when generating dust, additional protective clothing may be necessary.

  • Respiratory Protection : If handling the powder outside of a fume hood where dust may be generated, a particulate filter respirator (e.g., N95 or P1) is required to prevent inhalation[9]. Engineering controls like fume hoods should always be the primary method of exposure reduction[6].

Waste Segregation and Collection Protocol

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.

Step 1: Designate a Waste Container Use only dedicated, compatible hazardous waste containers. These should be made of a material that does not react with the chemical, such as high-density polyethylene (HDPE). The container must have a secure, sealable lid.

Step 2: Label the Container Proper labeling is a key OSHA and EPA requirement[10]. The label must be affixed to the container before any waste is added and must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Environmental Hazard")

  • The date accumulation started

Step 3: Collect Waste

  • Solid Waste : Collect unused or expired pure compound, reaction byproducts, and contaminated consumables (e.g., weigh boats, contaminated filter paper) directly into the labeled solid hazardous waste container.

  • Liquid Waste : Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated PPE : Gloves, bench paper, and other disposable items with gross contamination should be placed in a sealed bag within the solid hazardous waste container.

Primary Disposal Pathways: A Decision Workflow

The environmentally toxic nature of this compound and its analogs strictly limits disposal options. The following workflow outlines the only acceptable pathway, which is designed to destroy the chemical's hazardous properties and prevent its release into the environment.

Caption: Waste Disposal Workflow for this compound.

Causality of the Workflow:

  • Incineration : High-temperature incineration is the preferred and often required method for destroying organic hazardous waste[2][11]. This process breaks down the complex organic molecule into simpler, non-hazardous components like carbon dioxide, water, and inert ash, effectively eliminating its toxicity and environmental risk[11].

  • Hazardous Waste Landfill : Landfilling is only acceptable for the inert ash that remains after incineration[11]. The direct landfilling of untreated organic hazardous waste is prohibited by the EPA's Land Disposal Restrictions (LDR) program to prevent the leaching of harmful chemicals into groundwater[12]. Permitted hazardous waste landfills are engineered with protective layers like double liners and leachate collection systems to ensure containment[13][14].

Emergency Protocol: Spill Management

Accidental spills must be handled immediately and correctly to mitigate exposure and environmental contamination. Laboratory personnel should only manage minor spills; major spills require emergency response personnel[15].

Step-by-Step Spill Cleanup Protocol:

  • ALERT & SECURE:

    • Alert personnel in the immediate area.

    • If the substance is volatile or creates dust, evacuate the area.

    • Ensure the area is well-ventilated (e.g., fume hood).

  • ASSESS & DON PPE:

    • Consult the SDS for specific spill cleanup information.

    • Don the appropriate PPE as described in Section 2, including double gloves, safety goggles, and a lab coat.

  • CONTAIN THE SPILL:

    • For liquid spills, create a dike around the spill using an absorbent material like spill socks, pads, or vermiculite[15][16].

    • For solid spills, carefully cover the powder with a plastic sheet to prevent it from becoming airborne.

  • ABSORB & COLLECT:

    • Working from the outside edge inward, apply absorbent pads or powder to the spill[17]. This technique minimizes the spread of the chemical[17].

    • Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop, tongs) to carefully collect the absorbent material and any solid waste[18].

    • Place all collected material into a designated hazardous waste bag or container[18].

  • DECONTAMINATE THE AREA:

    • Wipe the spill area with a wet paper towel or a mild detergent and water solution[17][18].

    • Place the cleaning materials into the same hazardous waste container.

  • PACKAGE & REPORT:

    • Seal the hazardous waste container and label it clearly as "Spill Debris" with the chemical name.

    • Report the spill to your supervisor and your institution's Environmental Health & Safety (EHS) office.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.